PROTAC BRD9 Degrader-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H42ClF3N6O4 |
|---|---|
Molecular Weight |
751.2 g/mol |
IUPAC Name |
3-[4-[4-[1-[[2-chloro-6-methoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperidin-4-yl]piperidin-1-yl]-3-(trifluoromethyl)anilino]piperidine-2,6-dione |
InChI |
InChI=1S/C39H42ClF3N6O4/c1-47-21-29(27-7-12-44-20-28(27)38(47)52)25-17-32(40)30(35(18-25)53-2)22-48-13-8-23(9-14-48)24-10-15-49(16-11-24)34-5-3-26(19-31(34)39(41,42)43)45-33-4-6-36(50)46-37(33)51/h3,5,7,12,17-21,23-24,33,45H,4,6,8-11,13-16,22H2,1-2H3,(H,46,50,51) |
InChI Key |
XWWMLLHGTUENSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)Cl)CN4CCC(CC4)C5CCN(CC5)C6=C(C=C(C=C6)NC7CCC(=O)NC7=O)C(F)(F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of BRD9 in Synovial Sarcoma: A Technical Guide for Researchers
For Immediate Release
BOSTON, MA – In the landscape of synovial sarcoma, a rare and aggressive soft-tissue cancer, the bromodomain-containing protein 9 (BRD9) has emerged as a critical dependency and a promising therapeutic target. This technical guide provides an in-depth analysis of the function of BRD9 in synovial sarcoma, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions and research workflows.
Core Function of BRD9 in Synovial Sarcoma: A Nexus of Oncogenic Transcription
Synovial sarcoma is characterized by a specific chromosomal translocation that gives rise to the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, and it hijacks the cellular machinery to promote uncontrolled cell growth.[1][2] BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, plays a pivotal role in this process.[3][4]
The SS18-SSX fusion protein integrates into the BAF complex, altering its composition and function.[2][5] Crucially, BRD9 is an essential component of this oncogenic SS18-SSX-containing BAF complex.[1][6] The integration of BRD9 is critical for the growth and survival of synovial sarcoma cells.[1][6] This dependency is so pronounced that the bromodomain of BRD9 has been identified as a key vulnerability in this cancer.[1][5]
BRD9 and the SS18-SSX fusion protein co-localize extensively across the synovial sarcoma genome, particularly at super-enhancer regions that drive the expression of oncogenes.[1] This co-localization is essential for maintaining an oncogenic transcriptional program.[1][7] One of the key downstream effectors of the BRD9-containing complex is the proto-oncogene MYC.[7][8] BRD9 degradation leads to the loss of MYC from chromatin at regions co-bound by both BRD9 and MYC, resulting in the downregulation of MYC target genes, which are involved in ribosome biogenesis and cell cycle progression.[7][8]
Targeted degradation of BRD9 has been shown to reverse this oncogenic gene expression, inhibit tumor progression in vivo, and induce a more potent anti-cancer effect than mere inhibition of its bromodomain.[1][6] This highlights the potential of BRD9 degraders as a novel therapeutic strategy for synovial sarcoma.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on BRD9 in synovial sarcoma.
| Cell Line | Compound | Assay Type | IC50 / Effect | Reference |
| HSSYII | dBRD9-A (degrader) | Viability | More potent than inhibitor | [6] |
| Synovial Sarcoma Cells | BI7273 (inhibitor) | Growth | Modest effects (µM range) | [6] |
| SYO-1 | FHD-609 (degrader) | BRD9 Degradation | 16-fold reduction at 16 nM (4h) | [2] |
| A549 | Compound 84 (inhibitor) | Proliferation | IC50 = 6.12 ± 0.18 µM | [4] |
| EOL-1 | Compound 84 (inhibitor) | Proliferation | IC50 = 1.76 ± 0.05 µM | [4] |
Table 1: In Vitro Efficacy of BRD9-Targeting Compounds. This table presents the half-maximal inhibitory concentrations (IC50) and other efficacy measures of various BRD9 inhibitors and degraders in different cell lines.
| Animal Model | Compound | Treatment | Tumor Growth Inhibition | Reference |
| Synovial Sarcoma Xenograft | dBRD9-A (degrader) | Not specified | Inhibition of tumor progression | [1] |
| SYO-1 CDX Mouse Model | FHD-609 (degrader) | 0.05, 0.25, 1.0, 5.0 mg/kg (single IV) | Dose- and time-dependent | [2] |
| ASKA CDX Mouse Model | FHD-609 (degrader) | 0.1, 0.5, 2.0 mg/kg (IV) | Complete suppression at 2 mg/kg (30 days) | [2] |
Table 2: In Vivo Efficacy of BRD9 Degraders. This table summarizes the anti-tumor activity of BRD9 degraders in preclinical xenograft models of synovial sarcoma.
| Experiment | Key Findings | Reference |
| RNA-seq after BRD9 degradation | Downregulation of oncogenic transcriptional programs, including MYC target genes, ribosome biogenesis, and cell cycle genes. | [1][7] |
| ChIP-seq for BRD9 and SS18-SSX | Extensive co-localization on the genome, particularly at super-enhancers. | [1] |
| ChIP-seq for BRD9 and MYC | Genome-wide colocalization; BRD9 degradation leads to loss of MYC from chromatin at co-bound regions. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for key experiments used to elucidate the function of BRD9 in synovial sarcoma.
Co-Immunoprecipitation (Co-IP) for SS18-SSX and BRD9 Interaction
This protocol is used to demonstrate the physical interaction between the SS18-SSX fusion protein and BRD9 within the BAF complex.
-
Cell Lysis: Harvest synovial sarcoma cells and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors to maintain protein integrity.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to either SS18-SSX or BRD9 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the other protein of interest (e.g., if you immunoprecipitated with an anti-SS18-SSX antibody, blot with an anti-BRD9 antibody) and other BAF complex components.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions occupied by BRD9 and SS18-SSX.
-
Cross-linking: Treat synovial sarcoma cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD9 or a tag on SS18-SSX overnight at 4°C.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment.
CRISPR/Cas9-based Functional Screen
This protocol is used to identify genes, like BRD9, that are essential for the survival of synovial sarcoma cells.
-
Library Design and Preparation: Generate a pooled sgRNA library targeting a set of genes of interest (e.g., chromatin regulators).
-
Cell Transduction: Introduce the sgRNA library into Cas9-expressing synovial sarcoma cells via lentiviral transduction at a low multiplicity of infection.
-
Cell Culture and Selection: Culture the cells for a defined period (e.g., 14-21 days) to allow for gene knockout and subsequent effects on cell proliferation.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the cell population at an early and late time point and amplify the sgRNA-encoding regions using PCR.
-
High-Throughput Sequencing: Sequence the amplified sgRNA regions to determine the representation of each sgRNA at the different time points.
-
Data Analysis: Analyze the changes in sgRNA representation over time. sgRNAs that are depleted at the later time point target genes that are essential for cell fitness.
Visualizing the Molecular Landscape and Research Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving BRD9 in synovial sarcoma and a typical experimental workflow for its investigation.
Figure 1: BRD9 Signaling Pathway in Synovial Sarcoma. This diagram illustrates the central role of BRD9 in the oncogenic pathway driven by the SS18-SSX fusion protein.
Figure 2: Experimental Workflow for Investigating BRD9 Function. This diagram outlines a typical research workflow from the initial discovery of BRD9's role to its preclinical validation as a therapeutic target.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 3. Foghorn Therapeutics Announces New Data Demonstrating BRD9 Degradation in Patient Tumor Biopsies and Discloses New Selective CBP Program | Foghorn Therapeutics [ir.foghorntx.com]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elifesciences.org [elifesciences.org]
- 7. foghorntx.com [foghorntx.com]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figures and data in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
The Precision Tool of Protein Degradation: A Technical Guide to PROTAC BRD9 Degrader-E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9), a key epigenetic reader implicated in various cancers. We delve into the critical aspect of E3 ligase recruitment, providing a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in the targeted degradation of BRD9.
Introduction to PROTAC BRD9 Degraders
PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between BRD9 and an E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of BRD9, offering a powerful alternative to traditional inhibition.
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in oncology, particularly in synovial sarcoma and certain types of leukemia.[1][2][3] The development of potent and selective BRD9 degraders provides a valuable tool for both basic research and clinical applications.
Quantitative Data on PROTAC BRD9 Degraders
The efficacy of PROTAC BRD9 degraders is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50). The following tables summarize the reported quantitative data for prominent PROTAC BRD9 degraders, categorized by the E3 ligase they recruit.
CRBN-Recruiting PROTACs
Cereblon (CRBN) is a widely utilized E3 ligase in PROTAC design.
| Degrader Name | Target(s) | E3 Ligase | DC50 | Dmax | IC50 | Cell Line(s) | Reference(s) |
| PROTAC BRD9 Degrader-8 (E5) | BRD9 | CRBN | 16 pM | >95% | 0.27 nM | MV4-11 | [4] |
| 1.04 nM | OCI-LY10 | [4] | |||||
| dBRD9-A | BRD9 | CRBN | ~10-100 nM | Not Reported | Not Reported | Various MM cell lines |
VHL-Recruiting PROTACs
The von Hippel-Lindau (VHL) E3 ligase is another commonly recruited ligase for targeted protein degradation.
| Degrader Name | Target(s) | E3 Ligase | DC50 | Dmax | IC50 | Cell Line(s) | Reference(s) |
| VZ185 | BRD9, BRD7 | VHL | 1.8 nM (BRD9) | >95% | Not Reported | HeLa, RI-1 | |
| 4.5 nM (BRD7) |
DCAF16-Recruiting Molecular Glues
Recent advancements have identified novel E3 ligases for targeted degradation, such as DCAF16.
| Degrader Name | Target(s) | E3 Ligase | DC50 | Dmax | IC50 | Cell Line(s) | Reference(s) |
| AMPTX-1 | BRD9 | DCAF16 | 0.5 nM | 93% | Not Reported | MV4-11 | |
| 2 nM | 70% | MCF-7 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PROTAC-mediated degradation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: General mechanism of action for a PROTAC BRD9 degrader.
References
- 1. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Selectivity of PROTAC BRD9 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This technical guide delves into the core of PROTAC technology, focusing on the target protein selectivity of BRD9 degraders. Bromodomain-containing protein 9 (BRD9) is a subunit of the SWI/SNF chromatin-remodeling complex and has been identified as a promising therapeutic target in various cancers. This document provides a comprehensive overview of the quantitative metrics of potent BRD9 degraders, detailed experimental protocols for their characterization, and visual representations of key biological and experimental processes.
Data Presentation: Quantitative Analysis of BRD9 Degraders
The efficacy and selectivity of PROTACs are quantified by metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of the reported data for exemplary potent and selective BRD9 degraders.
| Degrader | Target Protein | Cell Line | DC50 | Dmax | Selectivity Highlights | Reference(s) |
| E5 | BRD9 | MV4-11 | 16 pM | Not Reported | Highly potent and selective degradation of BRD9. | [1] |
| dBRD9-A | BRD9 | MOLM-13 | Nanomolar range | Near-complete | No significant effect on BRD4 and BRD7 protein levels. Proteomic analysis of 7,326 proteins showed BRD9 as the only significantly downregulated protein. | [2][3][4] |
Note: While "PROTAC BRD9 Degrader-5" is a general descriptor, specific publicly available data for a molecule with this exact name is limited. The data presented here for E5 and dBRD9-A serve as representative examples of highly selective and potent BRD9 degraders.
Core Concepts and Mechanisms
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein.
Mechanism of Action of a PROTAC
Caption: Mechanism of action of a PROTAC, from ternary complex formation to target protein degradation.
BRD9 Signaling Pathway Involvement
BRD9 is a component of the non-canonical BAF (ncBAF) complex, a type of SWI/SNF chromatin remodeling complex. It plays a role in regulating gene expression by recognizing acetylated histones. In certain cancers, such as synovial sarcoma, BRD9 is essential for maintaining the oncogenic gene expression program driven by fusion proteins like SS18-SSX.[5]
Caption: Simplified representation of BRD9's role in the ncBAF complex and oncogenic transcription.
Experimental Protocols
Accurate assessment of PROTAC activity and selectivity requires robust experimental methodologies. The following sections provide detailed protocols for key assays.
Experimental Workflow for Assessing PROTAC Activity
Caption: A typical experimental workflow for characterizing the selectivity of a PROTAC degrader.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-BRD9)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with a dose range of the PROTAC degrader for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
Objective: To identify and quantify all proteins that are downregulated upon PROTAC treatment, providing a global view of selectivity.
Materials:
-
Cell lysis buffer compatible with mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) or similar isobaric labeling reagents (optional, for multiplexing)
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives maximal degradation of the target protein and a vehicle control. Lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different conditions with isobaric tags.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Visualize the data using volcano plots to highlight significantly and substantially changed proteins.
-
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
Cells expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand.
-
Plate reader capable of measuring luminescence at two different wavelengths.
Protocol:
-
Cell Seeding: Seed the engineered cells in a white-walled, multi-well plate.
-
Ligand Addition: Add the HaloTag® ligand and allow it to enter the cells and bind to the HaloTag®-E3 ligase fusion.
-
PROTAC Treatment: Add the PROTAC degrader at various concentrations.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.
-
Signal Measurement: Immediately measure the luminescence at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC binds to the target protein in the cellular environment.
Materials:
-
Cells
-
PROTAC compound
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Method for protein detection (e.g., Western Blot or ELISA)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler. Ligand binding stabilizes the protein, increasing its melting temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or another detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Conclusion and Future Perspectives
The development of highly selective PROTACs against BRD9 holds significant promise for cancer therapy. The data for degraders like E5 and dBRD9-A demonstrate that exceptional potency and selectivity can be achieved. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of novel BRD9 degraders. Future efforts in this field will likely focus on further optimizing the pharmacokinetic properties of these molecules for in vivo applications and exploring their efficacy in a broader range of cancer types. The continued application of unbiased proteomic techniques will be crucial for ensuring the safety and specificity of the next generation of PROTAC-based therapeutics.
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Consequences of BRD9 Degradation: A Technical Guide for Researchers
November 2025
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology and other research areas. As a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in the regulation of gene expression. Unlike traditional small molecule inhibitors, the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has enabled the near-complete elimination of BRD9 protein from cells. This approach has unveiled profound biological consequences, offering deeper insights into BRD9's function and its therapeutic potential. This technical guide provides an in-depth overview of the biological ramifications of BRD9 degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction to BRD9 and Its Role in Chromatin Remodeling
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, characterized by a conserved bromodomain that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a critical mechanism for tethering chromatin remodeling complexes to specific genomic loci, thereby influencing chromatin structure and gene transcription.[1][2]
BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex, a member of the mammalian SWI/SNF family of ATP-dependent chromatin remodelers.[2] The ncBAF complex is involved in modulating DNA accessibility and, consequently, the transcription of target genes.[2] The degradation of BRD9 has been shown to be more effective than mere bromodomain inhibition in several disease models, suggesting that BRD9 possesses scaffolding functions within the ncBAF complex that are independent of its acetyl-lysine binding activity.[3][4]
The Advent of Targeted BRD9 Degradation
Targeted protein degradation utilizes the cell's own ubiquitin-proteasome system to eliminate a protein of interest. This is achieved through bifunctional molecules, most notably PROTACs, which simultaneously bind to the target protein (BRD9) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4] Several potent and selective BRD9 degraders have been developed, including dBRD9-A and FHD-609, which have demonstrated robust preclinical activity.[2][5]
Biological Consequences of BRD9 Degradation in Cancer
The degradation of BRD9 has profound anti-cancer effects across a range of malignancies, primarily through the disruption of oncogenic transcriptional programs.
Synovial Sarcoma
Synovial sarcoma is a soft tissue cancer characterized by a chromosomal translocation that produces the SS18-SSX fusion oncoprotein.[6][7] This fusion protein is a component of the SWI/SNF complex and is a key driver of the disease. BRD9 has been identified as a critical dependency in synovial sarcoma.[6][8]
-
Disruption of the Oncogenic Transcriptional Program: BRD9 and the SS18-SSX fusion protein co-localize extensively on the genome of synovial sarcoma cells.[6][8] The degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs driven by SS18-SSX.[7][8]
-
Inhibition of Cell Growth and Tumor Progression: Treatment with BRD9 degraders, such as dBRD9-A, inhibits the growth of synovial sarcoma cells in vitro and suppresses tumor progression in vivo.[8][9]
Acute Myeloid Leukemia (AML)
In AML, BRD9 is required to sustain the expression of the proto-oncogene MYC, a master regulator of cell proliferation and survival.[10]
-
Suppression of MYC Expression: Degradation of BRD9 in AML cells leads to a significant downregulation of MYC transcription.[10]
-
Induction of Apoptosis and Differentiation: The loss of BRD9 induces apoptosis and promotes the differentiation of myeloid leukemia cells.[10]
Multiple Myeloma
High BRD9 expression is associated with a poor prognosis in multiple myeloma.[11][12] The degradation of BRD9 has been shown to disrupt ribosome biogenesis, a process essential for the high protein synthesis rates required by cancer cells.[12][13][14]
-
Inhibition of Ribosome Biogenesis: BRD9 degradation downregulates the expression of genes involved in ribosome biogenesis and rRNA processing.[12][13][15]
-
Disruption of Protein Synthesis: By impairing ribosome production, BRD9 degradation disrupts the machinery responsible for protein synthesis, thereby inhibiting the growth of multiple myeloma cells.[11][12]
Key Signaling Pathways Affected by BRD9 Degradation
The biological effects of BRD9 degradation are mediated through the modulation of several key signaling pathways.
The ncBAF Complex and Transcriptional Regulation
BRD9 is essential for the proper assembly and function of the ncBAF complex. Its degradation leads to the dissociation of other ncBAF subunits, such as GLTSCR1/L, from chromatin, thereby disrupting the complex's ability to remodel chromatin and regulate gene expression.[3][4]
Regulation of MYC and Cell Proliferation
In several cancers, particularly AML, BRD9 is a critical upstream regulator of MYC expression. By recruiting the ncBAF complex to the MYC promoter, BRD9 maintains a chromatin state permissive for high levels of transcription. Degradation of BRD9 leads to chromatin condensation at the MYC locus and subsequent transcriptional repression.[10]
Control of Ribosome Biogenesis
In multiple myeloma, BRD9 plays a crucial role in maintaining the high levels of ribosome biogenesis required for rapid cell growth and proliferation. BRD9 occupies the promoter regions of genes involved in ribosome biogenesis, and its degradation leads to their transcriptional downregulation.[12][13][15]
The TGF-β/Activin/Nodal Pathway
Recent studies have implicated BRD9 in the regulation of the TGF-β/Activin/Nodal signaling pathway, which is crucial for embryonic stem cell self-renewal and differentiation, and is often dysregulated in cancer.[16][17][18] BRD9 forms a complex with key components of this pathway, including SMAD2/3 and β-CATENIN, to regulate the expression of target genes.[16][17][18]
Quantitative Data on BRD9 Degradation
The efficacy of BRD9 degraders is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell growth.
| Degrader | Cell Line | Cancer Type | DC50 | IC50 | Reference |
| dBRD9-A | Synovial Sarcoma Lines | Synovial Sarcoma | Not Reported | ~μM range | [9] |
| FHD-609 | AML Cell Lines | Acute Myeloid Leukemia | <20nM | Not Reported | [1] |
| CFT-8634 | Synovial Sarcoma | Synovial Sarcoma | 3nM | Not Reported | [19] |
| Degrader | Cell Line | Cancer Type | Dmax | Reference |
| CFT-8634 | Synovial Sarcoma | Synovial Sarcoma | 4% remaining | [19] |
Experimental Protocols
Western Blotting for BRD9 Detection
This protocol outlines the detection of BRD9 protein levels in cell lysates following treatment with a degrader.
Materials:
-
Cells of interest
-
BRD9 degrader (e.g., dBRD9-A) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of BRD9 degrader or vehicle control for the specified duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD9 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol describes the procedure for identifying the genomic binding sites of BRD9.
Materials:
-
Cells treated with BRD9 degrader or vehicle
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Sufficient for nuclear isolation and chromatin shearing
-
Sonicator
-
ChIP-grade antibody against BRD9
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with a ChIP-grade antibody against BRD9 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads with a series of buffers of increasing stringency to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing to identify the DNA fragments bound by BRD9.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome enriched for BRD9 binding.
-
RNA-sequencing (RNA-seq)
This protocol details the steps for analyzing global changes in gene expression following BRD9 degradation.
Materials:
-
Cells treated with BRD9 degrader or vehicle
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction:
-
Lyse cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from the high-quality RNA using a library preparation kit. This typically involves:
-
mRNA enrichment (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair and A-tailing.
-
Adapter ligation.
-
PCR amplification.
-
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated following BRD9 degradation.
-
Perform pathway analysis to identify the biological processes and signaling pathways affected by the changes in gene expression.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a common method for assessing the effect of BRD9 degradation on cell viability.
Materials:
-
Cells of interest
-
BRD9 degrader and vehicle control
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for the cell line and duration of the assay.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized viability against the log of the degrader concentration to generate a dose-response curve and calculate the IC50 value.
-
Conclusion
The targeted degradation of BRD9 has proven to be a powerful tool for dissecting its biological functions and for exploring its therapeutic potential. The profound and often superior effects of degradation compared to inhibition underscore the importance of BRD9's scaffolding role within the ncBAF complex. The consequences of BRD9 degradation, including the disruption of oncogenic transcriptional programs, induction of apoptosis, and inhibition of cell proliferation, highlight its promise as a therapeutic strategy in various cancers. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to investigate the biological consequences of BRD9 degradation in their own systems. As our understanding of the intricacies of BRD9 biology continues to grow, so too will the opportunities for developing novel and effective therapies targeting this critical chromatin remodeler.
References
- 1. neb.com [neb.com]
- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. device.report [device.report]
- 4. researchgate.net [researchgate.net]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - CSHL Scientific Digital Repository [repository.cshl.edu]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 17. CellTiter-Glo® 3D Cell Viability Assay Protocol [be.promega.com]
- 18. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
An In-depth Technical Guide to PROTAC BRD9 Degraders and BAF Complex Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed overview of PROTACs targeting Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. The degradation of BRD9 has emerged as a promising strategy in oncology, particularly in cancers dependent on the BAF complex, such as synovial sarcoma.[1][2][3]
This document will delve into the mechanism of action of BRD9 PROTACs, the subsequent disruption of the BAF complex, and the downstream effects on cellular signaling. While the specific entity "PROTAC BRD9 Degrader-5" is not prominently characterized in publicly available literature, this guide will utilize data from well-studied BRD9 degraders such as dBRD9-A and CFT8634 to provide a representative and technically detailed resource.
Core Concepts: PROTAC Mechanism and the BAF Complex
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, BRD9), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4] This ternary complex formation (Target-PROTAC-E3 ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5][6][7]
BRD9 is a defining component of the ncBAF complex, a variant of the mammalian SWI/SNF chromatin remodeling complexes.[8] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin. Disruption of BRD9 leads to the disassembly or altered function of the ncBAF complex, impacting the expression of oncogenic genes.[1][9]
Quantitative Data on Representative BRD9 PROTACs
The following tables summarize the degradation and anti-proliferative activities of well-characterized BRD9 PROTACs in various cancer cell lines.
Table 1: Degradation Potency of BRD9 PROTACs
| PROTAC Name | Cell Line | DC50 (nM) | E3 Ligase Recruited | Reference |
| dBRD9-A | Synovial Sarcoma cells | Low nM | CRBN | [1] |
| CFT8634 | SMARCB1-mutant cells | 2.7 | CRBN | [10] |
| PROTAC E5 | MV4-11 | 0.016 | VHL |
Table 2: Anti-proliferative Activity of BRD9 PROTACs
| PROTAC Name | Cell Line | IC50 (nM) | Reference |
| dBRD9-A | Synovial Sarcoma cells | Not specified | [1] |
| CFT8634 | Synovial Sarcoma cells | Not specified | [11] |
| PROTAC E5 | MV4-11 | 0.27 | |
| PROTAC E5 | OCI-LY10 | 1.04 |
Table 3: Selectivity Profile of Representative BRD9 PROTACs
| PROTAC Name | Off-Targets | Observations | Reference |
| dBRD9-A | BRD4, BRD7 | No significant degradation observed. | [12] |
| CFT8634 | BRD4, BRD7, GSPT1, IKZF1, SALL4 | Highly selective for BRD9 degradation. | [11] |
| PROTAC E5 | BRD4, BRD7 | No degradation of BRD4 and BRD7 up to 100 nM. | [13] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: General mechanism of action for a BRD9 PROTAC.
BAF Complex Disruption
Caption: Disruption of the ncBAF complex by a BRD9 PROTAC.
Experimental Workflow for PROTAC Characterization
Caption: A typical workflow for characterizing BRD9 PROTACs.
Detailed Experimental Protocols
Quantitative Western Blot for BRD9 Degradation
Objective: To quantify the dose-dependent degradation of BRD9 in cancer cells following PROTAC treatment.
Materials:
-
BRD9 PROTAC (e.g., dBRD9-A)
-
Cancer cell line (e.g., SYO-1 synovial sarcoma cells)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BRD9, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed SYO-1 cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the BRD9 PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein concentrations and load 20-30 µg of each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-BRD9 and anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. Normalize the BRD9 band intensity to the corresponding GAPDH band intensity. Calculate the percentage of BRD9 degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 value.[14][15][16][17]
Co-Immunoprecipitation (Co-IP) for BAF Complex Integrity
Objective: To assess the disruption of the ncBAF complex upon BRD9 degradation by analyzing the interaction between BRD9 and other BAF complex subunits.
Materials:
-
BRD9 PROTAC
-
Treated and untreated cell lysates
-
Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-BRD9 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (e.g., anti-GLTSCR1, anti-SMARCA4)
Procedure:
-
Lysate Preparation: Prepare nuclear extracts from cells treated with the BRD9 PROTAC or vehicle control.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRD9 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with Co-IP buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other BAF complex subunits (e.g., GLTSCR1) to determine if their association with BRD9 is lost upon degrader treatment.[18][19][20]
NanoBRET™ Target Engagement Assay
Objective: To measure the intracellular binding affinity of the BRD9 PROTAC to its target in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding BRD9-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for BRD9
-
BRD9 PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Transfection: Transfect HEK293 cells with the BRD9-NanoLuc® fusion plasmid and seed in a 96-well plate.
-
PROTAC Dilution: Prepare a serial dilution of the BRD9 PROTAC in Opti-MEM.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
PROTAC Treatment: Add the serially diluted PROTAC to the wells and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal, from which the IC50 value for target engagement can be determined.[21][22][23][24]
Quantitative Proteomics for Off-Target Analysis
Objective: To identify potential off-target proteins that are degraded upon treatment with the BRD9 PROTAC.
Materials:
-
BRD9 PROTAC
-
Cancer cell line
-
Lysis buffer for proteomics
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Treat cells with the BRD9 PROTAC at a concentration that gives maximal BRD9 degradation and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with different TMT isobaric tags.[13][25][26][27][28]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using HPLC to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities. Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[26][27]
Conclusion
The targeted degradation of BRD9 using PROTAC technology offers a promising therapeutic avenue for cancers reliant on the BAF complex. This guide has provided a comprehensive technical overview of the mechanism, quantitative assessment, and experimental characterization of BRD9 PROTACs. The detailed protocols and visual workflows are intended to equip researchers with the necessary information to design and execute robust studies in this exciting area of drug discovery. While a specific "this compound" remains to be characterized in the public domain, the principles and methodologies outlined herein are broadly applicable to the evaluation of any novel BRD9 degrader. Further research into the nuances of BRD9 biology and the development of next-generation PROTACs will undoubtedly continue to advance this field.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. foghorntx.com [foghorntx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. c4therapeutics.com [c4therapeutics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - CZ [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptglab.com [ptglab.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. qb3.berkeley.edu [qb3.berkeley.edu]
- 26. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 27. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 28. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC BRD9 Degrader-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PROTAC BRD9 Degrader-5 in a cell culture setting. This document outlines the mechanism of action, key experimental protocols, and data presentation guidelines to facilitate research and development of this targeted protein degrader.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. This compound is designed to specifically target the bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] BRD9 has been identified as a therapeutic target in several cancers, including synovial sarcoma and acute myeloid leukemia.[1][2]
This compound consists of three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[1][3] This ternary complex formation facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[1] This targeted degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein rather than just blocking its activity.
Mechanism of Action
The mechanism of action for a typical BRD9 PROTAC, such as this compound, is a multi-step process within the cell.
Caption: Mechanism of PROTAC-mediated degradation of BRD9 protein.
Key Experimental Protocols
The following are detailed protocols for evaluating the efficacy and mechanism of this compound in cell culture.
Cell Culture and Treatment
This initial step is critical for ensuring reproducible results.
Experimental Workflow:
Caption: General workflow for cell culture and treatment with this compound.
Protocol:
-
Cell Line Selection: Choose a cell line relevant to your research question. Examples include synovial sarcoma cell lines, acute myeloid leukemia cell lines (e.g., MOLM-13, MV4-11), or HEK293 cells for initial characterization.[4][5]
-
Cell Seeding:
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvest.
-
For suspension cells, seed at a density of approximately 0.5 x 10^6 cells/mL.
-
-
PROTAC Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include appropriate controls:
-
Vehicle control (e.g., DMSO).
-
Negative control (an inactive epimer of the PROTAC, if available).
-
Positive control (if a compound with known BRD9 degradation activity is available).
-
-
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, 24, 48 hours) to assess the kinetics of BRD9 degradation.[4][5]
-
Cell Harvesting:
-
Adherent cells: Wash with ice-cold PBS, then scrape the cells in lysis buffer.
-
Suspension cells: Centrifuge the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Western Blotting for BRD9 Degradation
Western blotting is a standard method to quantify the reduction in BRD9 protein levels.
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the BRD9 and loading control bands. Normalize the BRD9 signal to the loading control to determine the extent of degradation.
Cell Viability Assay
To assess the functional consequence of BRD9 degradation, a cell viability assay can be performed.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a longer duration, typically 48 to 72 hours, to observe effects on proliferation.
-
Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT or XTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) and normalize it to the vehicle-treated control. Plot the results to determine the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Dose-Dependent Degradation of BRD9
| Concentration (nM) | % BRD9 Remaining (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85 ± 4.1 |
| 10 | 52 ± 6.5 |
| 50 | 15 ± 3.8 |
| 100 | 5 ± 2.1 |
| 500 | 8 ± 2.9 (Hook Effect) |
Note: The "Hook Effect," a phenomenon where the degradation efficiency decreases at very high concentrations of the PROTAC, is sometimes observed.[4]
Table 2: Time Course of BRD9 Degradation at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | % BRD9 Remaining (Mean ± SD) |
| 0 | 100 ± 4.8 |
| 2 | 68 ± 5.5 |
| 4 | 35 ± 4.2 |
| 8 | 12 ± 3.1 |
| 16 | 6 ± 2.5 |
| 24 | 4 ± 1.9 |
Table 3: Anti-proliferative Effects of this compound
| Cell Line | IC50 (nM) |
| MV4-11 | 0.27[6] |
| OCI-LY10 | 1.04[6] |
| EOL-1 | Data Not Available |
| MOML-13 | Data Not Available |
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO and then in the culture medium to avoid precipitation.
-
Off-Target Effects: To confirm the specificity of the degrader, consider performing proteome-wide analysis (e.g., TMT-based mass spectrometry) to identify any off-target protein degradation.[4]
-
Proteasome-Dependence: To confirm that degradation is mediated by the proteasome, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. This should rescue the degradation of BRD9.[3]
-
E3 Ligase Dependence: To confirm the involvement of the recruited E3 ligase, one could use cell lines with a knockout or knockdown of the respective ligase or pre-treat with a competitive inhibitor of the E3 ligase ligand binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of BRD9 Degradation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1][2][3] As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific genomic locations to control transcriptional programs.[1][4] Dysregulation of BRD9 has been implicated in several diseases, including various cancers like synovial sarcoma and acute myeloid leukemia, making it an attractive therapeutic target.[1][5]
The development of small molecule degraders, such as Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful strategy to target proteins like BRD9.[6][7] These molecules induce the degradation of the target protein through the ubiquitin-proteasome system.[8] Consequently, accurately measuring the degradation of BRD9 is essential for evaluating the efficacy of these compounds. Western blotting is a fundamental and widely used technique to quantify the reduction in cellular protein levels, providing a direct measure of degrader activity.[8] This application note provides a detailed protocol for measuring BRD9 degradation using Western blot analysis.
Mechanism of Targeted BRD9 Degradation
Targeted protein degradation typically involves a heterobifunctional molecule (e.g., a PROTAC) that simultaneously binds to the protein of interest (BRD9) and an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome. This process effectively eliminates the target protein from the cell.[9]
Caption: Targeted degradation of BRD9 via the ubiquitin-proteasome system.
BRD9 Function in Chromatin Remodeling
BRD9 is a defining component of the ncBAF complex, which is one of three major SWI/SNF ATP-dependent chromatin remodeling complexes.[2] By binding to acetylated histones, BRD9 helps guide the complex to specific gene promoters and enhancers, modulating DNA accessibility and regulating the transcription of target genes involved in processes like cell proliferation and differentiation.[10] Its degradation disrupts these essential functions.
Caption: Role of BRD9 within the ncBAF chromatin remodeling complex.
Experimental Workflow
The overall process for quantifying BRD9 degradation involves treating cultured cells with a degrader compound, preparing cell lysates, separating proteins by size, and detecting the BRD9 protein level using a specific antibody.
Caption: Experimental workflow for Western blot analysis of BRD9 degradation.
Detailed Experimental Protocol
Part 1: Materials and Reagents
Recommended Antibodies:
| Antibody | Supplier | Catalog No. | Type | Recommended Dilution (WB) | Citation |
|---|---|---|---|---|---|
| Anti-BRD9 [EPR23888-5] | Abcam | ab259839 | Rabbit Monoclonal | 1:1000 | [11] |
| BRD9 Antibody | Proteintech | 68922-1-Ig | Mouse Monoclonal | 1:10000 | [12] |
| BRD9 Polyclonal Antibody | Thermo Fisher | A303-781A | Rabbit Polyclonal | 0.1 µg/mL | [4] |
| BRD9 Antibody | Cell Signaling | #71232 | Rabbit Polyclonal | 1:1000 | [13] |
| Anti-GAPDH | Abcam | ab8245 | Mouse Monoclonal | 1:20000 | [11] |
| β-actin Antibody | Cell Signaling | #8457 | Rabbit Monoclonal | 1:1000 |[13] |
Buffers and Reagents:
-
Cell Culture Medium: Appropriate for the cell line used.
-
BRD9 Degrader Compound & Vehicle Control (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or NP-40 lysis buffer is recommended.[14] Supplement with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
Laemmli Sample Buffer (4X or 2X).
-
SDS-PAGE Gels: (e.g., 4-15% precast polyacrylamide gels).
-
Running Buffer: (e.g., Tris/Glycine/SDS).
-
Transfer Buffer: (e.g., Tris/Glycine/Methanol).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary and Secondary Antibodies.
-
Chemiluminescent Substrate: (e.g., ECL).
Part 2: Methodology
Step 1: Cell Culture and Treatment
-
Seed the desired cancer cell line (e.g., MV4-11, HSSYII) in 6-well or 12-well plates and grow to 70-80% confluency.[9][15][16]
-
For a dose-response experiment , treat cells with increasing concentrations of the BRD9 degrader (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 6, 8, or 24 hours).[9][16][17]
-
For a time-course experiment , treat cells with a fixed concentration of the degrader (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
Step 2: Cell Lysis and Protein Extraction [18]
-
After treatment, place culture dishes on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease/phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in each lane.
Step 4: Sample Preparation and SDS-PAGE
-
Based on the protein concentration, dilute the lysates to ensure equal amounts of protein (typically 20-40 µg per lane) are loaded.[14]
-
Add an appropriate volume of Laemmli sample buffer to each lysate (e.g., add 10 µL of 4X buffer to 30 µL of lysate).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]
-
Load the prepared samples into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
After transfer, briefly wash the membrane with TBST. A Ponceau S stain can be used to visualize total protein and confirm a successful transfer.
Step 6: Immunoblotting [19][20]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against BRD9 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Step 7: Detection and Data Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imager (e.g., LI-COR Odyssey Fc Imaging System) or X-ray film.[16] Adjust exposure time to avoid signal saturation.
-
After imaging for BRD9, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[21]
-
Quantify the band intensity for BRD9 and the loading control using image analysis software (e.g., ImageJ, LI-COR Image Studio Lite).[16]
-
Calculate the normalized BRD9 level for each sample: (BRD9 intensity / Loading Control intensity).
-
Express the BRD9 level as a percentage of the vehicle-treated control to determine the percent degradation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. This allows for easy determination of key parameters like DC₅₀ (concentration for 50% degradation).
Table 1: Dose-Dependent Degradation of BRD9 in MV4-11 Cells (Cells treated for 6 hours with Degrader X)
| Degrader X Conc. (nM) | Normalized BRD9 Level (Mean) | Standard Deviation (SD) | % Degradation |
|---|---|---|---|
| 0 (Vehicle) | 1.00 | 0.08 | 0% |
| 0.1 | 0.85 | 0.06 | 15% |
| 1.0 | 0.48 | 0.05 | 52% |
| 10 | 0.12 | 0.03 | 88% |
| 100 | 0.06 | 0.02 | 94% |
| 1000 | 0.07 | 0.02 | 93% |
Table 2: Time-Course of BRD9 Degradation in HSSYII Cells (Cells treated with 100 nM of Degrader Y)
| Time (hours) | Normalized BRD9 Level (Mean) | Standard Deviation (SD) | % Degradation |
|---|---|---|---|
| 0 | 1.00 | 0.09 | 0% |
| 2 | 0.65 | 0.07 | 35% |
| 4 | 0.31 | 0.04 | 69% |
| 8 | 0.15 | 0.03 | 85% |
| 16 | 0.09 | 0.02 | 91% |
| 24 | 0.08 | 0.02 | 92% |
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. BRD9 Polyclonal Antibody (A303-781A) [thermofisher.com]
- 5. The Functional Role and Regulatory Mechanism of Bromodomain-Containing Protein 9 in Human Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Anti-BRD9 antibody [EPR23888-5] Rabbit monoclonal (ab259839) | Abcam [abcam.com]
- 12. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 13. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assay with PROTAC BRD9 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of PROTAC BRD9 Degrader-5 on cell viability. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
Bromodomain-containing protein 9 (BRD9) is a key epigenetic reader and a component of the SWI/SNF chromatin-remodeling complex.[1] Its dysregulation has been implicated in the progression of various cancers, including gastric cancer, uterine fibroids, and certain hematological malignancies.[1][2][3] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of specific target proteins.[4][5] this compound is a heterobifunctional molecule designed to specifically target BRD9 for ubiquitination and subsequent proteasomal degradation.[5][6] This document outlines a comprehensive protocol for determining the cytotoxic effects of this compound on cancer cell lines using a common cell viability assay.
Mechanism of Action
PROTACs like BRD9 Degrader-5 function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[4][5][7] The PROTAC molecule simultaneously binds to the target protein (BRD9) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag BRD9 with ubiquitin, marking it for degradation by the proteasome.[5] The degradation of BRD9 can disrupt critical signaling pathways involved in cell proliferation and survival, such as the TGF-β/Activin/Nodal and Nrf2 pathways, ultimately leading to cell death in cancer cells dependent on BRD9.[8][9]
Signaling Pathway Diagram
Caption: Mechanism of this compound leading to cancer cell death.
Experimental Protocol: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure cell viability. The assay is based on the reduction of a water-soluble tetrazolium salt by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MV4-11, a human leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell line in a T-75 flask with complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells as needed to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow Diagram
Caption: Workflow for the cell viability assay with this compound.
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the cell viability assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Treatment Duration (hours) | This compound IC50 (nM) |
| MV4-11 | 24 | 50.2 |
| 48 | 25.8 | |
| 72 | 10.5 | |
| MOLM-13 | 24 | 65.7 |
| 48 | 32.1 | |
| 72 | 15.3 | |
| K562 | 24 | >1000 |
| 48 | >1000 | |
| 72 | >1000 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Troubleshooting
-
High background: Ensure complete removal of the medium before adding the CCK-8 reagent. Wash cells with PBS if necessary.
-
Low signal: Increase the number of cells seeded per well or extend the incubation time with the CCK-8 reagent.
-
Inconsistent results: Ensure accurate and consistent pipetting. Check for cell contamination.
Conclusion
This application note provides a detailed protocol for performing a cell viability assay to evaluate the efficacy of this compound. The provided diagrams and data table structure offer a comprehensive guide for researchers. Adherence to this protocol will enable the generation of reliable and reproducible data to assess the therapeutic potential of this novel BRD9 degrader. Further experiments, such as Western blotting to confirm BRD9 degradation and apoptosis assays, are recommended to further elucidate the mechanism of action.[10]
References
- 1. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Application Note: Co-immunoprecipitation for PROTAC Ternary Complex Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity-induced event leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The formation and stability of this ternary complex are critical for the efficacy of a PROTAC. Co-immunoprecipitation (Co-IP) is a powerful technique to isolate and analyze this transient ternary complex, providing invaluable insights into the mechanism of action of PROTACs. This application note provides a detailed protocol for performing Co-IP to study PROTAC-induced ternary complexes.
PROTAC Mechanism of Action
Caption: PROTACs form a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and degradation of the target.
Experimental Protocol: Co-immunoprecipitation of PROTAC Ternary Complexes
This protocol outlines the steps for immunoprecipitating a tagged E3 ligase to pull down the PROTAC-dependent complex with the target protein of interest (POI).
Materials
-
Cell line expressing the POI and an E3 ligase (e.g., HEK293T)
-
PROTAC of interest
-
Negative control molecule (e.g., an inactive epimer of the PROTAC)
-
Appropriate cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the E3 ligase or a tag (e.g., anti-V5, anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against the POI and the E3 ligase
-
Secondary antibodies
Experimental Workflow
Caption: A stepwise workflow for the co-immunoprecipitation of PROTAC-induced protein complexes.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of the PROTAC or control molecule for the indicated time (e.g., 1-4 hours). It is recommended to perform a dose-response and time-course experiment to optimize conditions.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add the primary antibody against the E3 ligase (or tag) and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Alternatively, use a gentle elution buffer to keep the complex intact for further analysis.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the POI and the E3 ligase.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
The results of the Co-IP experiment can be quantified and presented in a tabular format to facilitate comparison between different treatment conditions.
| Treatment | Input POI (Normalized) | Input E3 Ligase (Normalized) | IP: E3 Ligase (Normalized) | Co-IP: POI (Normalized) | Ternary Complex Formation (Fold Change over Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 0.15 | 1.0 |
| PROTAC (1 µM) | 0.98 | 1.02 | 0.95 | 0.85 | 5.7 |
| Inactive Epimer (1 µM) | 1.01 | 0.99 | 1.03 | 0.18 | 1.2 |
Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific PROTAC, target, and experimental conditions. Normalization is typically performed against a loading control for input samples and against the immunoprecipitated protein for Co-IP samples.
Troubleshooting
-
No or weak Co-IP signal:
-
Optimize PROTAC concentration and incubation time.
-
Ensure the antibody is suitable for IP.
-
Check for protein degradation by using fresh protease inhibitors.
-
The ternary complex may be too transient; consider cross-linking strategies.
-
-
High background:
-
Increase the number and stringency of washes.
-
Pre-clear the lysate to reduce non-specific binding.
-
Use a high-quality, specific antibody for IP.
-
-
Contradictory results:
-
Include proper controls (e.g., inactive epimer, vehicle, IgG control for IP).
-
Verify the expression of the POI and E3 ligase in the cell line used.
-
Conclusion
Co-immunoprecipitation is an essential tool for the characterization of PROTACs. This protocol provides a robust framework for assessing the formation of the ternary complex, a critical step in the PROTAC-mediated degradation pathway. Careful optimization and the inclusion of appropriate controls are paramount for obtaining reliable and interpretable results. The insights gained from Co-IP experiments are crucial for understanding the structure-activity relationships of PROTACs and for the development of more effective protein degraders.
In Vivo Application Notes and Protocols for PROTAC BRD9 Degraders in Mouse Models of Cancer
Note: While specific in vivo data for a compound explicitly named "PROTAC BRD9 Degrader-5" is not publicly available, this document provides a comprehensive overview and detailed protocols based on functionally similar and well-characterized PROTAC BRD9 degraders, such as CW-3308 and E5, which have demonstrated in vivo efficacy in mouse cancer models.
Introduction
Bromodomain-containing protein 9 (BRD9) is a critical component of the BAF (SWI/SNF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers, including synovial sarcoma and hematological malignancies.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] PROTAC BRD9 degraders offer a powerful approach to eliminate BRD9 protein, thereby inhibiting tumor growth. These application notes provide detailed protocols and data for the in vivo use of PROTAC BRD9 degraders in preclinical mouse models of cancer.
Mechanism of Action
PROTAC BRD9 degraders are heterobifunctional molecules consisting of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4] This ternary complex formation facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The catalytic nature of this process allows for substoichiometric concentrations to achieve potent and sustained protein knockdown.[3]
Caption: Mechanism of action of a PROTAC BRD9 degrader.
Quantitative In Vivo Data Summary
The following tables summarize the in vivo efficacy, pharmacokinetics, and pharmacodynamics of representative PROTAC BRD9 degraders from published studies.
Table 1: In Vivo Efficacy in Mouse Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CW-3308 | HS-SY-II (Synovial Sarcoma) | Nude Mice | 25 mg/kg, oral, daily | 57% | [5][6] |
| CW-3308 | HS-SY-II (Synovial Sarcoma) | Nude Mice | 50 mg/kg, oral, daily | 60% | [5][6] |
| E5 | MV4-11 (AML) | BALB/c Nude Mice | Not specified | Confirmed therapeutic efficacy | [7][8] |
Table 2: Pharmacokinetic (PK) Parameters in Mice
| Compound | Dose | Route | Cmax (ng/mL) | AUC (h·ng/mL) | Oral Bioavailability (%) | Reference |
| CW-3308 | Not specified | Oral | 172 | 1499 | 91% | [5][6] |
| AMPTX-1-ent-1 | 10 mg/kg | Oral | ~1000 | Not reported | Not reported | [9] |
| AMPTX-1-ent-2 | 10 mg/kg | Oral | ~100 | Not reported | Not reported | [9] |
Table 3: Pharmacodynamic (PD) Data in Mouse Xenograft Models
| Compound | Cancer Model | Dose and Timepoint | BRD9 Degradation in Tumor | Reference |
| CW-3308 | HS-SY-II (Synovial Sarcoma) | Single oral dose | >90% | [5][6] |
| AMPTX-1-ent-1 | MV4-11 (AML) | 50 mg/kg, 10 hours post-dose | Deep degradation | [9] |
| AMPTX-1-ent-1 | MV4-11 (AML) | 50 mg/kg, 24 hours post-dose | Sustained degradation | [9] |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with PROTAC BRD9 degraders based on published methodologies.
Protocol 1: Xenograft Mouse Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a PROTAC BRD9 degrader in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line (e.g., HS-SY-II for synovial sarcoma, MV4-11 for AML)
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
-
Matrigel (or similar basement membrane matrix)
-
PROTAC BRD9 degrader (e.g., CW-3308)
-
Vehicle solution (e.g., 5% DMSO, 5% Solutol, 90% (15%) HPBCD)[9]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=5-10 mice per group).
-
-
Drug Administration:
-
Prepare the PROTAC BRD9 degrader in the appropriate vehicle.
-
Administer the compound or vehicle to the mice according to the planned dosing regimen (e.g., 25 mg/kg, daily, by oral gavage).[6]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Protocol 2: Pharmacodynamic (PD) Study for Target Engagement
Objective: To assess the in vivo degradation of BRD9 protein in tumor tissue following treatment with a PROTAC BRD9 degrader.
Materials:
-
Tumor-bearing mice from an efficacy study or a separate cohort.
-
PROTAC BRD9 degrader.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies against BRD9 and a loading control (e.g., GAPDH, Actin).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Dosing and Tissue Collection:
-
Administer a single dose of the PROTAC BRD9 degrader to tumor-bearing mice.
-
At predetermined time points (e.g., 2, 8, 24 hours post-dose), euthanize the mice and collect tumor tissues.[9]
-
-
Protein Extraction:
-
Homogenize the tumor tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD9 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 and the loading control.
-
Normalize the BRD9 signal to the loading control signal for each sample.
-
Calculate the percentage of BRD9 degradation relative to the vehicle-treated control group.
-
Caption: In vivo experimental workflow for PROTAC BRD9 degraders.
Conclusion
PROTAC BRD9 degraders represent a promising therapeutic strategy for cancers dependent on BRD9. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of novel BRD9-targeting PROTACs. Careful consideration of the mouse model, dosing regimen, and endpoints is crucial for the successful preclinical development of these innovative cancer therapeutics.
References
- 1. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 7. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Lentiviral shRNA Knockdown of BRD9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex.[1][2] As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histones, playing a crucial role in regulating chromatin structure and gene expression.[3][4] Dysregulation of BRD9 has been implicated in various diseases, including numerous cancers like acute myeloid leukemia (AML), prostate cancer, and malignant rhabdoid tumors, making it a significant target for therapeutic development.[2][5][6]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for inducing stable, long-term suppression of a target gene's expression.[7] This allows for in-depth investigation of gene function and the phenotypic consequences of its loss. When studying a specific drug or pathway, using a well-characterized shRNA knockdown, such as that for BRD9, can serve as an essential positive control for validating experimental systems and downstream assays. These application notes provide detailed protocols for using lentiviral shRNA to knock down BRD9, validating the knockdown, and summarizing the expected outcomes.
Application Note: The Role of BRD9 and Effects of its Knockdown
Cellular Function of BRD9: BRD9 is integral to the ncBAF complex, which utilizes the energy of ATP hydrolysis to remodel chromatin, thereby controlling gene accessibility and transcription.[2][4] Through its bromodomain, BRD9 tethers the complex to specific chromatin regions, influencing the expression of genes involved in critical cellular processes.[8]
BRD9 in Signaling Pathways: BRD9 is involved in multiple signaling pathways that are often dysregulated in cancer:
-
Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 is required for AR-dependent gene expression and the viability of cancer cells.[5]
-
STAT5 Signaling: In AML, BRD9 is overexpressed and promotes the activation of the STAT5 pathway, which is crucial for leukemia cell proliferation and survival.[8]
-
DNA Damage Response (DDR): BRD9 is recruited to sites of DNA damage and its depletion can affect the balance between DNA repair pathways, specifically favoring non-homologous end joining (NHEJ).[1] Depletion of BRD9 can lead to an accumulation of R-loops, resulting in DNA damage and replication stress.[9]
-
Wnt/β-catenin and TGF-β Pathways: Knockdown of BRD9 has been shown to inhibit cancer development through pathways like Wnt/β-catenin and to regulate cell differentiation via the TGF-β/Activin/Nodal pathway.[10][11]
Phenotypic Consequences of BRD9 Knockdown: Suppressing BRD9 expression can lead to a variety of cellular phenotypes depending on the context:
-
Reduced Cell Proliferation: Knockdown of BRD9 often impairs the proliferation of cancer cells, particularly in malignancies dependent on its function, such as malignant rhabdoid tumors and certain prostate cancer cell lines.[5][6]
-
Induction of Differentiation: In AML, knockdown of BRD9 can block cell proliferation and induce myeloid differentiation.[12]
-
Impaired DNA Repair: Depletion of BRD9 can increase endogenous DNA damage, as marked by an increase in γH2AX levels.[13]
-
Inhibition of Migration and Invasion: In hepatocellular carcinoma cells, BRD9 knockdown has been shown to inhibit cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[14]
Data Presentation
Table 1: Representative Effects of Lentiviral shRNA-mediated BRD9 Knockdown
| Cell Line | Cancer Type | Knockdown Efficiency | Phenotypic Effect | Reference(s) |
|---|---|---|---|---|
| G401, TTC549 | Malignant Rhabdoid Tumor | >80% (protein) | Impaired cell proliferation, reduced colony formation.[6] | [6] |
| LNCaP, VCaP | Prostate Cancer | Significant (mRNA) | Reduced viability, decreased expression of AR-target genes.[5] | [5] |
| AML cell lines | Acute Myeloid Leukemia | Not specified | Reduced proliferation, induction of myeloid differentiation.[9][12] | [9][12] |
| HCCLM3 | Hepatocellular Carcinoma | >70% (protein) | Inhibited proliferation, migration, invasion, and EMT.[14] | [14] |
| Solid Tumor Lines (HeLa, AGS, HT-29) | Cervical, Gastric, Colorectal | Significant (protein) | Increased DNA damage signaling (γH2AX levels).[9] |[9] |
Experimental Protocols
Protocol 1: Lentiviral Transduction for BRD9 Knockdown
This protocol provides a general framework for transducing mammalian cells with lentiviral particles carrying shRNA targeting BRD9. Optimization may be required for specific cell lines.
Materials:
-
Target cells (e.g., HeLa, LNCaP, G401)
-
Complete growth medium
-
Lentiviral particles for BRD9 shRNA (e.g., Santa Cruz Biotechnology: sc-141743-V)
-
Non-target/scrambled shRNA lentiviral particles (e.g., SHC002V, sc-108080)[15][16]
-
Polybrene® (sc-134220) or Hexadimethrine Bromide (H9268)[15][16]
-
Puromycin (P9620)[15]
-
12-well or 96-well cell culture plates
Procedure:
-
Day 1: Cell Plating
-
Day 2: Transduction
-
Thaw the lentiviral particles (BRD9 shRNA and non-target control) at room temperature and keep on ice.[16]
-
Prepare a fresh medium containing Polybrene or Hexadimethrine Bromide at a final concentration of 5-8 µg/mL.[15][16] Note: Some cell types are sensitive to these reagents; it is advised to perform a toxicity test first.
-
Remove the old medium from the cells and replace it with the Polybrene/Hexadimethrine-containing medium.
-
Add the lentiviral particles to the appropriate wells. To optimize, a range of multiplicities of infection (MOI) or volumes should be tested (e.g., MOIs of 0.5, 1, 5).[15][17]
-
Gently swirl the plate to mix and incubate overnight (18-20 hours) at 37°C.[15]
-
-
Day 3: Medium Change
-
Carefully remove the medium containing the lentiviral particles and replace it with 1 mL of fresh, complete medium (without Polybrene/Hexadimethrine).[16]
-
Incubate for an additional 24-48 hours.
-
-
Day 5 onwards: Selection of Stable Cells
-
To select for stably transduced cells, the culture medium needs to be replaced with a fresh medium containing puromycin.
-
The optimal puromycin concentration must be determined empirically for each cell line by performing a titration (kill curve). Concentrations typically range from 2-10 µg/mL.[15][18]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
Expand individual colonies or a pooled population for subsequent analysis.
-
Protocol 2: Validation of BRD9 Knockdown by Western Blot
Procedure:
-
Harvest stably selected cells transduced with BRD9 shRNA and non-target control shRNA.
-
Wash cells once with cold PBS.
-
Lyse cells in RIPA Lysis Buffer (sc-24948) or a similar buffer containing protease inhibitors.[18]
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity to determine the percentage of knockdown relative to the non-target control.
Protocol 3: Validation of BRD9 Knockdown by qRT-PCR
Procedure:
-
Harvest stably selected cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the quantitative real-time PCR (qPCR) reaction mix containing cDNA, forward and reverse primers for BRD9, and a suitable qPCR master mix (e.g., SYBR Green).[19]
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system. Recommended cycling conditions often include an initial denaturation followed by 40 cycles of denaturation, annealing (55-60°C), and extension.[19]
-
Analyze the results using the ΔΔCt method to calculate the fold change in BRD9 mRNA expression in the knockdown cells relative to the non-target control cells.
Visualizations
Caption: Experimental workflow for BRD9 knockdown using lentiviral shRNA.
Caption: BRD9's role in the ncBAF complex and chromatin remodeling.
Caption: Simplified BRD9-STAT5 signaling axis in acute myeloid leukemia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic bromodomain protein screens identify homologous recombination and R-loop suppression pathways involved in genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 18. scbt.com [scbt.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Determination of DC50 and Dmax for PROTAC BRD9 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.[1] BRD9, a bromodomain-containing protein, is a component of the BAF (SWI/SNF) chromatin remodeling complex and has been implicated in the pathogenesis of several cancers.[3][4][5] PROTAC-mediated degradation of BRD9 presents a promising therapeutic strategy.[2]
This document provides detailed application notes and protocols for the determination of two key parameters for a PROTAC:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
While specific data for a compound designated "PROTAC BRD9 Degrader-5" is not publicly available, this document will utilize data from other reported potent BRD9 PROTACs as illustrative examples and provide a comprehensive, generalized protocol for characterizing any BRD9-targeting PROTAC.
Data Presentation: DC50 and Dmax of Representative BRD9 PROTACs
The following table summarizes the degradation potency and efficacy of some recently developed BRD9 PROTACs in various cell lines. This data is provided for illustrative purposes to offer a reference range for the expected performance of a potent BRD9 degrader.
| PROTAC Name | Cell Line | DC50 | Dmax | Citation |
| E5 | MV4-11 | 16 pM | Not Reported | [6][7] |
| AMPTX-1 | BRD9-HiBit HEK293 | 0.05 nM | 88% | [8] |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | [8] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | [8] |
| PROTAC 11 | Not Specified | 50 nM | Not Reported | [2] |
Experimental Protocols
Determining DC50 and Dmax for a BRD9 PROTAC
This protocol outlines the steps for treating a relevant cell line with a BRD9 PROTAC to determine its DC50 and Dmax values. The primary methods for protein quantification are Western Blotting and luminescence-based reporter assays (e.g., HiBiT).
1. Cell Line Selection and Culture:
-
Recommended Cell Lines: Select a cell line that endogenously expresses BRD9. Cancer cell lines such as MV4-11 (acute myeloid leukemia) or cell lines engineered to express a tagged version of BRD9 (e.g., BRD9-HiBiT HEK293) are suitable choices.[8]
-
Cell Culture: Culture the selected cells in the appropriate medium and conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase before treatment.
2. PROTAC Treatment:
-
Preparation of PROTAC Stock Solution: Prepare a high-concentration stock solution of the BRD9 PROTAC in a suitable solvent (e.g., DMSO).
-
Seeding Cells: Seed the cells in multi-well plates (e.g., 6-well or 96-well plates) at a density that will ensure they are sub-confluent at the time of harvesting.
-
Dose-Response Treatment: Prepare a serial dilution of the BRD9 PROTAC in cell culture medium. A typical concentration range for an initial experiment could be from 1 pM to 10 µM.[9] It is crucial to include a vehicle control (e.g., DMSO) in parallel.
-
Incubation: Treat the cells with the different concentrations of the PROTAC and the vehicle control. The incubation time should be optimized, but a common starting point is 24 hours.[10] For a more detailed analysis, a time-course experiment (e.g., 4, 8, 12, 24 hours) can be performed.[9]
3. Protein Quantification:
Method A: Western Blotting
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BRD9. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for BRD9 and the loading control using image analysis software. Normalize the BRD9 band intensity to the corresponding loading control band intensity.
Method B: Luminescence-based Reporter Assay (e.g., HiBiT)
This method is suitable for cell lines engineered to express BRD9 fused to a reporter tag like HiBiT.[11]
-
Assay Principle: The HiBiT tag is a small peptide that can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is proportional to the amount of HiBiT-tagged protein.
-
Cell Treatment: Treat the BRD9-HiBiT expressing cells with the PROTAC as described in step 2.
-
Lysis and Luminescence Measurement:
-
After incubation, lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis and Determination of DC50 and Dmax:
-
Calculate Percent Degradation: For each PROTAC concentration, calculate the percentage of BRD9 degradation relative to the vehicle-treated control using the following formula: % Degradation = (1 - (Signal_PROTAC / Signal_Vehicle)) * 100 Where "Signal" refers to the normalized band intensity (Western Blot) or luminescence reading (HiBiT assay).
-
Generate Dose-Response Curve: Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Determine DC50 and Dmax: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to calculate the DC50 and Dmax values from the dose-response curve. The Dmax is the maximum degradation percentage observed, and the DC50 is the concentration at which 50% of the maximal degradation is achieved.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a BRD9 PROTAC.
Caption: Experimental workflow for DC50 and Dmax determination.
Caption: Simplified BRD9 signaling pathway involvement.
References
- 1. revvity.com [revvity.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. escholarship.org [escholarship.org]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
PROTAC BRD9 Degrader-5 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4][5][6] This technology offers a powerful alternative to traditional inhibitors, enabling the targeting of proteins previously considered "undruggable".[3][] PROTACs consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[1][2][4]
BRD9, a bromodomain-containing protein, is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[8] It plays a crucial role in regulating gene expression and has been implicated in various diseases, including cancer and inflammatory conditions.[8][9][10][11] Consequently, the targeted degradation of BRD9 has emerged as a promising therapeutic strategy.[5] This document provides detailed application notes and protocols for the use of a PROTAC BRD9 Degrader, focusing on solubility, experimental preparation, and relevant cellular assays. While specific data for a compound named "PROTAC BRD9 Degrader-5" is not publicly available, this guide provides general procedures based on known BRD9 degraders such as dBRD9 and CFT8634.
Quantitative Data Summary
The following tables summarize key quantitative data for representative BRD9 PROTAC degraders. This information can serve as a valuable starting point for designing experiments with a new BRD9 degrader.
Table 1: In Vitro Potency of BRD9 Degraders
| Compound | Target | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | E3 Ligase Ligand |
| dBRD9 | BRD9 | MOLM-13 | - | 56.6 | Pomalidomide (CRBN) |
| CFT8634 | BRD9 | SMARCB-1 mutant cells | 2.7 | - | CRBN-based |
| PROTAC E5 | BRD9 | MV4-11 | 0.016 | 0.27 | - |
| PROTAC E5 | BRD9 | OCI-LY10 | - | 1.04 | - |
DC₅₀: Concentration required to degrade 50% of the target protein. IC₅₀: Concentration required to inhibit 50% of a biological process.
Table 2: Solubility of a Representative PROTAC Degrader (dBRD9)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 17.14 | 20 |
| DMSO | 42.84 | 50 |
Signaling Pathways and Experimental Workflow
BRD9 Signaling and PROTAC Mechanism
BRD9 is involved in multiple signaling pathways that are critical for cell proliferation and survival. These include pathways related to interferon-stimulated gene expression, the TGF-β/Activin/Nodal pathway, and the Nrf2 pathway.[8][12][13] By degrading BRD9, a PROTAC can modulate these pathways, leading to therapeutic effects such as cell cycle arrest and apoptosis.[10][11]
Caption: Mechanism of Action for a PROTAC BRD9 Degrader.
Experimental Workflow for Evaluating a BRD9 Degrader
A typical workflow for assessing the efficacy of a PROTAC BRD9 degrader involves several key steps, from initial cell treatment to downstream analysis of protein levels and cellular phenotype.
Caption: A typical experimental workflow for evaluating a PROTAC BRD9 Degrader.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of the specific degrader and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light. For dBRD9, stock solutions in DMSO can be stored at -20°C.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., synovial sarcoma cells, AML cell lines like MOLM-13 or MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well or 96-well)
Procedure:
-
Seed the cells in the appropriate cell culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO) in parallel.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Western Blot Analysis for BRD9 Degradation
Materials:
-
Treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of BRD9 degradation.
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Treated and control cells in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
After the desired treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Incubate for a further 15-30 minutes at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This document provides a comprehensive guide for the handling and experimental use of a PROTAC BRD9 degrader. By following these protocols, researchers can effectively prepare the compound, assess its ability to degrade BRD9 in cellular models, and evaluate its downstream effects on cell viability and other phenotypic outcomes. These foundational experiments are crucial for advancing our understanding of BRD9's role in disease and for the development of novel targeted protein degradation therapies.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols: In Vitro Degradation Assay for PROTAC BRD9 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
BRD9, a bromodomain-containing protein, is a subunit of the BAF (SWI/SNF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers.[4][5][6] PROTAC BRD9 Degrader-5 is a chemical probe designed to induce the selective degradation of BRD9. This document provides detailed protocols for an in vitro degradation assay to characterize the activity of this compound, including its ability to induce ubiquitination and subsequent degradation of the BRD9 protein.
Principle of the Assay
The in vitro degradation assay for this compound is a multi-step process designed to quantify the dose-dependent degradation of the target protein, BRD9, in a cellular context. The core of the assay involves treating cultured cells with varying concentrations of the PROTAC, followed by lysis and quantification of the remaining BRD9 protein levels, typically by Western blotting. Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are determined from this data to assess the potency and efficacy of the degrader.[7][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for the in vitro degradation assay.
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
Caption: In vitro degradation assay workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A human cell line endogenously expressing BRD9 (e.g., MV4-11 acute myeloid leukemia cells or HEK293 cells).
-
Cell Culture Media: Appropriate media and supplements (e.g., RPMI-1640, DMEM, fetal bovine serum, penicillin-streptomycin).
-
This compound: Stock solution in DMSO.
-
Proteasome Inhibitor (Optional Control): MG132 or Bortezomib.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Western Blot Reagents: PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-BRD9, anti-loading control e.g., GAPDH or β-actin), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
Protocol 1: Cell Treatment and Lysis
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO) and optionally a positive control with a known BRD9 degrader.
-
Cell Harvest and Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Protocol 2: Western Blotting for BRD9 Degradation
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD9 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][12][13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation and Analysis
The results of the Western blot are quantified by densitometry. The band intensity of BRD9 is normalized to the corresponding loading control band intensity. The normalized values are then expressed as a percentage of the vehicle-treated control. A dose-response curve is generated by plotting the percentage of remaining BRD9 against the logarithm of the PROTAC concentration. The DC50 and Dmax values are calculated from this curve using non-linear regression analysis.
Table 1: Quantitative Analysis of BRD9 Degradation
| PROTAC Concentration (nM) | Normalized BRD9 Level (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 10 |
| 10000 | 15 (Hook Effect) |
Table 2: Degradation Parameters for this compound
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | ~90% |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. A "hook effect," where degradation is less efficient at very high concentrations, may be observed.[14]
Optional Supporting Assays
To further validate the mechanism of action, the following assays can be performed:
-
Ubiquitination Assay: An in vitro ubiquitination assay can directly measure the PROTAC-mediated ubiquitination of BRD9.[15][16][17] This can be performed using purified recombinant proteins or by immunoprecipitation of BRD9 from treated cells followed by Western blotting for ubiquitin.
-
Ternary Complex Formation Assay: Techniques such as co-immunoprecipitation or biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry) can be used to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.[18][19]
-
Proteasome Inhibition Assay: Pre-treating cells with a proteasome inhibitor like MG132 prior to adding the PROTAC should rescue the degradation of BRD9, confirming the involvement of the proteasome.[7][14]
Conclusion
This document provides a comprehensive guide for performing an in vitro degradation assay to characterize this compound. The detailed protocols and data analysis methods will enable researchers to accurately determine the potency and efficacy of this and other BRD9-targeting PROTACs. The optional supporting assays can provide further mechanistic insights into the degradation process.
References
- 1. revvity.com [revvity.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. promega.com [promega.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. biorxiv.org [biorxiv.org]
- 15. lifesensors.com [lifesensors.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. PA770 - PROTAC[R] VHL/Mouse - 2BScientific [2bscientific.com]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting inconsistent BRD9 degradation with PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent BRD9 degradation with PROTACs. The information is tailored for scientists and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My BRD9 PROTAC shows inconsistent or weak degradation. What are the potential causes?
Inconsistent BRD9 degradation can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
PROTAC Physicochemical Properties: Poor solubility and cell permeability are common issues with PROTACs due to their high molecular weight.[1][2] This can limit the intracellular concentration required for effective degradation.
-
Ternary Complex Formation: The efficacy of a PROTAC is dependent on its ability to form a stable ternary complex between BRD9 and the recruited E3 ligase (e.g., CRBN or VHL).[3][4] The geometry and composition of the linker are critical for productive complex formation.[3][5]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either BRD9 or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[6][7][8][9]
-
Cellular Factors: The expression levels of the target protein (BRD9) and the specific E3 ligase in the cell line used can influence PROTAC efficacy.[10] Additionally, some cell lines may develop resistance to PROTACs.[9]
-
Experimental Conditions: Factors such as treatment time, PROTAC concentration, and the stability of the PROTAC in cell culture media can all impact the observed degradation.[11]
Q2: How can I troubleshoot poor cell permeability and solubility of my BRD9 PROTAC?
Addressing permeability and solubility issues is crucial for achieving consistent results. Consider the following strategies:
-
Physicochemical Property Analysis: Evaluate the molecular weight, polar surface area (PSA), and lipophilicity (LogP) of your PROTAC.[2][3][10] Modifications to the linker or ligands may be necessary to improve these properties.
-
Formulation Strategies: Experiment with different vehicle formulations to enhance solubility.[1] For in vivo studies, postprandial administration might improve exposure.[1]
-
Permeability Assays: Utilize in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to quantify cell permeability.[1][12]
-
Linker Optimization: The introduction of polar motifs like pyridine or piperidine within the linker can sometimes improve aqueous solubility and cell permeability.[3]
Q3: What is the "hook effect" and how can I mitigate it?
The hook effect describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7] This is due to the formation of non-productive binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) that cannot lead to degradation.
To mitigate the hook effect:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to identify the optimal concentration range for your PROTAC and to determine if a hook effect is present.[8][9]
-
Ternary Complex-Focused Design: The design of the PROTAC, particularly the linker, plays a significant role in the stability of the ternary complex. A well-designed PROTAC will favor the formation of the ternary complex over binary complexes.[10]
Q4: How do I confirm that the observed loss of BRD9 is due to proteasomal degradation?
It is essential to validate that the reduction in BRD9 levels is a result of the intended PROTAC mechanism.
-
Proteasome and Neddylation Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) or a neddylation inhibitor (e.g., MLN4924) before adding your PROTAC.[8][13] If the PROTAC-induced degradation of BRD9 is blocked, it confirms the involvement of the ubiquitin-proteasome system and Cullin-RING E3 ligases.
-
mRNA Level Analysis: Measure BRD9 mRNA levels using qRT-PCR. A true degradation event will reduce protein levels without affecting mRNA transcription.[14]
-
Negative Controls: Synthesize and test inactive control compounds. This can be achieved by modifying the warhead or the E3 ligase ligand to abolish binding to their respective targets. These controls should not induce BRD9 degradation.[13]
Q5: My BRD9 PROTAC is also degrading other proteins. How can I assess and improve its selectivity?
Off-target degradation is a potential concern with PROTACs.[15]
-
Proteomics Analysis: Perform unbiased quantitative proteomics (e.g., using tandem mass tag (TMT) labeling) to assess the global protein expression changes upon PROTAC treatment.[8][16] This will reveal any unintended protein degradation.
-
Selectivity of Ligands: The selectivity of the individual ligands for BRD9 and the E3 ligase is a primary determinant of the PROTAC's overall selectivity.
-
Linker and E3 Ligase Choice: The choice of E3 ligase and the linker design can influence selectivity. For instance, CRBN-based PROTACs have been observed to degrade BRD9 selectively over BRD7, while VHL-based PROTACs may not show the same selectivity.[8]
Troubleshooting Experimental Workflow
This workflow provides a structured approach to diagnosing and resolving issues with BRD9 degradation experiments.
Caption: A logical workflow for troubleshooting inconsistent BRD9 degradation.
Key Experimental Protocols
1. Western Blot for BRD9 Degradation
-
Objective: To quantify the levels of BRD9 protein following PROTAC treatment.
-
Methodology:
-
Seed cells (e.g., MOLM-13, HEK293) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.5 nM to 5000 nM) for a specified duration (e.g., 2, 4, 6, or 24 hours).[17][18] Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
2. HiBiT Lytic Assay for BRD9 Degradation
-
Objective: A sensitive, plate-based method to quantify BRD9 degradation.
-
Methodology:
-
Use a cell line engineered to express BRD9 fused with a HiBiT tag (e.g., HEK293 BRD9-HiBiT).[8]
-
Plate the cells in a 96-well white-bottom plate.
-
Treat the cells with a serial dilution of the BRD9 PROTAC for the desired time (e.g., 6 hours).
-
Add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and contains the LgBiT subunit and substrate.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of BRD9-HiBiT protein remaining.
-
3. Ternary Complex Formation Assay (Fluorescence Polarization - FP)
-
Objective: To measure the formation and stability of the BRD9-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
A fluorescently labeled ligand for either BRD9 or the E3 ligase is required.
-
In a microplate, combine a constant concentration of the fluorescent ligand and one of the proteins (e.g., purified BRD9).
-
Titrate in the PROTAC and measure the fluorescence polarization. An increase in polarization indicates the binding of the PROTAC.
-
To assess ternary complex formation, add a constant concentration of the third component (e.g., the E3 ligase complex, VCB for VHL) and titrate in the PROTAC. A further increase in polarization indicates the formation of the ternary complex.[4]
-
The data can be used to determine binding affinities and cooperativity.
-
Quantitative Data Summary
Table 1: Comparison of BRD9 PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| dBRD9 | CRBN | MOLM-13 | ~50 nM | >90% | [11][17] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 nM | 93% | [8] |
| AMPTX-1 | DCAF16 | MCF-7 | 2 nM | 70% | [8] |
| VZ185 | VHL | HEK293 | ~1.8 nM | >95% | [19] |
| E5 | CRBN | MV4-11 | 16 pM | >95% | [20][21] |
| PROTAC 23 | VHL | EOL-1 | 1.8 nM | >95% | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathway and PROTAC Mechanism
Caption: Mechanism of action for a BRD9 PROTAC.
References
- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
Optimizing PROTAC BRD9 Degrader-5 concentration and incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration and incubation time of PROTAC BRD9 Degrader-5 for effective BRD9 protein degradation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC BRD9 degrader?
A1: PROTAC (Proteolysis Targeting Chimera) BRD9 degraders are heterobifunctional molecules. One end binds to the BRD9 protein (the protein of interest or POI), and the other end binds to an E3 ubiquitin ligase. This binding brings the E3 ligase in close proximity to BRD9, leading to the ubiquitination of BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the cell's proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 proteins.
Q2: What is a typical starting concentration range for this compound?
A2: For initial experiments, a wide concentration range is recommended to determine the optimal concentration for BRD9 degradation. A typical starting range is from 0.1 nM to 10 µM. It is crucial to perform a dose-response experiment to identify the concentration that gives the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).
Q3: What is a typical incubation time for this compound?
A3: The optimal incubation time can vary depending on the cell line and the intrinsic degradation rate of the BRD9 protein. A time-course experiment is recommended, with time points ranging from 2 to 48 hours. Shorter time points (e.g., 2, 4, 6, 8 hours) are useful for determining the initial rate of degradation, while longer time points (e.g., 12, 24, 48 hours) help to determine the sustainability of the degradation.[1]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at very high concentrations of the PROTAC.[2] This is because at high concentrations, the PROTAC can form binary complexes with either the BRD9 protein or the E3 ligase, which are unproductive for forming the ternary complex required for degradation. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range and avoid using excessively high concentrations.[2]
Q5: How can I confirm that the observed decrease in BRD9 protein levels is due to proteasomal degradation?
A5: To confirm that the degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If the decrease in BRD9 levels is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.
Troubleshooting Guides
This section provides solutions to common issues encountered during the optimization of this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| No or weak BRD9 degradation | Inappropriate PROTAC concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. |
| Suboptimal incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal duration for degradation. | |
| Low E3 ligase expression in the cell line. | Confirm the expression of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line using western blot or qPCR. If expression is low, consider using a different cell line. | |
| Poor cell permeability of the PROTAC. | Use cell permeability assays to assess the uptake of the PROTAC. If permeability is low, consider modifying the PROTAC structure or using a different delivery method. | |
| Ternary complex not forming effectively. | Perform a co-immunoprecipitation (Co-IP) experiment to verify the formation of the BRD9-PROTAC-E3 ligase ternary complex. | |
| High background on Western blot | Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or use a different blocking agent (e.g., 5% BSA instead of milk). |
| Primary or secondary antibody concentration too high. | Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with low background. | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations. | |
| "Hook effect" observed | PROTAC concentration is too high. | Perform a detailed dose-response curve to identify the optimal concentration range and avoid using concentrations that lead to the hook effect. |
| Non-productive binary complex formation. | This is an inherent property of the PROTAC. Focus on using the PROTAC within its optimal concentration window. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment conditions for all experiments. |
| Inaccurate PROTAC concentration. | Ensure accurate and consistent preparation of PROTAC stock and working solutions. | |
| Technical variability in Western blotting. | Standardize all steps of the western blot protocol, including protein quantification, loading amounts, and transfer conditions. |
Experimental Protocols
Western Blot Protocol for Determining BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to reach 70-80% confluency at the time of treatment.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired incubation time (e.g., 2 to 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
Wash and incubate with the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the BRD9 signal to the loading control.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Primary antibody against BRD9 or the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound and a proteasome inhibitor for the optimal incubation time.
-
Lyse the cells using a gentle Co-IP lysis buffer to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-BRD9) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by western blotting using antibodies against BRD9 and the E3 ligase. The presence of both proteins in the eluate confirms the formation of the ternary complex.
-
Quantitative Data Summary
The following table summarizes the degradation data for representative BRD9 PROTAC degraders. Data for this compound is not publicly available, so data for other well-characterized BRD9 degraders are provided for comparison.
| Degrader | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Incubation Time (h) | Reference |
| VZ185 | VHL | 1.8 | >95 | RI-1 | 8 | [3][4][5] |
| CFT8634 | Cereblon | 2-3 | >95 | Synovial Sarcoma Cells | Not Specified | [6][7][8][9] |
Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for PROTAC Optimization
Caption: Workflow for optimizing PROTAC concentration and incubation time.
Troubleshooting Logic for Weak/No Degradation
Caption: Troubleshooting logic for weak or no BRD9 degradation.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CFT-8634 (CFT8634) | BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
Overcoming insolubility and aggregation of PROTAC BRD9 Degrader-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of PROTAC BRD9 Degrader-5, specifically focusing on its inherent insolubility and potential for aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the BRD9 protein. Like many PROTACs, it possesses a high molecular weight and a complex chemical structure, which contribute to its challenging physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2704616-86-2 |
| Molecular Formula | C39H42ClF3N6O4 |
| Molecular Weight | 751.24 g/mol |
Q2: Why is this compound difficult to dissolve?
The poor solubility of this compound is a common issue among "beyond Rule of Five" (bRo5) compounds.[1] Its large size and hydrophobicity make it sparingly soluble in aqueous solutions.[1][2] Even in common organic solvents like DMSO, preparing concentrated stock solutions that remain stable upon dilution in aqueous media can be challenging, often leading to precipitation.[1]
Q3: How should I store this compound?
For long-term stability, the solid form of this compound should be stored at -20°C. Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles to prevent degradation and aggregation.
Q4: What are the signs of aggregation, and why is it a problem?
Aggregation is the self-association of individual PROTAC molecules to form larger, often inactive and insoluble, clusters. Signs of aggregation include visible precipitates, cloudiness in the solution, or inconsistent results in cellular assays. Aggregation can significantly reduce the effective concentration of the active monomeric PROTAC, leading to a loss of biological activity and potentially causing cellular toxicity.
Troubleshooting Guide
Issue 1: Difficulty in Dissolving the Lyophilized Powder
Table 2: Recommended Solvents for Initial Reconstitution
| Solvent | Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | High-purity, anhydrous DMSO is recommended. Warm gently (37°C) and vortex to aid dissolution. |
| Dimethylformamide (DMF) | 10-50 mM | Use with caution due to higher toxicity. Ensure it is compatible with your experimental system. |
Experimental Protocol: Reconstitution of this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Alternatively, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Once fully dissolved, visually inspect the solution for any particulates.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Issue 2: Precipitation Upon Dilution in Aqueous Media
Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common problem with hydrophobic compounds.
Strategies to Mitigate Precipitation:
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous solution can improve solubility.
-
Formulation with Excipients: For in vivo studies, formulation strategies such as amorphous solid dispersions (ASDs) or self-nanoemulsifying drug delivery systems (SNEDDS) can significantly enhance solubility and bioavailability.[2][3]
-
Pluronic F-127: This non-ionic surfactant can aid in the solubilization of hydrophobic compounds in aqueous solutions.
Experimental Protocol: Serial Dilution for In Vitro Assays
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform the initial dilution steps in DMSO to get closer to the final desired concentration.
-
For the final dilution into your aqueous assay buffer or cell culture medium, add the PROTAC-DMSO solution to the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Issue 3: Suspected Aggregation Leading to Inconsistent Results
If you observe a loss of activity or high variability in your experimental results, aggregation of the PROTAC should be considered.
Methods for Detecting Aggregation:
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution.[4][5][6] An increase in the hydrodynamic radius over time or upon dilution can indicate aggregation.[6][7][8]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect amyloid-like aggregates.[9][10][11][12][13] While not specific for all types of small molecule aggregation, an increase in ThT fluorescence in the presence of the PROTAC can suggest the formation of β-sheet-rich aggregates.[9][10]
Experimental Protocol: Aggregation Detection by Dynamic Light Scattering (DLS)
-
Prepare a solution of this compound in your final assay buffer at the desired concentration.
-
Filter the solution through a low-binding 0.02 µm filter to remove any dust or extraneous particles.
-
Measure the particle size distribution using a DLS instrument immediately after preparation (T=0).
-
Incubate the solution under your experimental conditions (e.g., 37°C) and take DLS measurements at various time points (e.g., 1, 4, 24 hours).
-
An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.
Signaling Pathways and Experimental Workflows
BRD9 Signaling Pathway
BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[14] By degrading BRD9, this compound can modulate the expression of genes regulated by this complex, impacting pathways involved in cell proliferation, apoptosis, and differentiation.[14][15] Inhibition of BRD9 has been shown to affect the cell cycle and extracellular matrix-related biological pathways.[15]
Caption: this compound induces degradation of BRD9, impacting downstream cellular pathways.
Experimental Workflow for Assessing Solubility and Aggregation
The following workflow outlines a systematic approach to characterizing the solubility and aggregation potential of this compound.
Caption: A logical workflow for preparing and validating this compound solutions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. azonano.com [azonano.com]
- 6. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 9. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to PROTAC BRD9 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PROTAC BRD9 degraders.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues observed during your experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| No or poor degradation of BRD9 | 1. Ineffective Ternary Complex Formation: The PROTAC may not be efficiently bringing BRD9 and the E3 ligase together. | - Confirm target engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to verify the binding of the PROTAC to both BRD9 and the E3 ligase (e.g., VHL, CRBN, or DCAF1). - Optimize linker length and composition: The linker plays a crucial role in the stability and geometry of the ternary complex. Synthesize and test a series of PROTACs with varying linker lengths and compositions. |
| 2. Low Cellular Permeability: The PROTAC may not be effectively entering the cells. | - Assess cell permeability: Perform cell-based assays to measure the intracellular concentration of the PROTAC. - Modify PROTAC properties: Improve cell permeability by altering the physicochemical properties of the PROTAC, such as lipophilicity and molecular weight. | |
| 3. E3 Ligase Issues: The chosen E3 ligase may not be expressed at sufficient levels in your cell line, or it might be mutated or downregulated.[1] | - Verify E3 ligase expression: Check the mRNA and protein levels of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line using qPCR and Western Blot. - Sequence the E3 ligase gene: Rule out mutations that could affect PROTAC binding or ligase function. - Switch E3 ligase: If E3 ligase levels are low or it is non-functional, consider using a PROTAC that hijacks a different E3 ligase. | |
| "Hook Effect" Observed | High PROTAC Concentration: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[2][3] | - Perform a dose-response experiment: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to characterize the hook effect. - Use lower concentrations: For subsequent experiments, use concentrations at or below the optimal degradation concentration (DC50). |
| Development of Resistance Over Time | 1. Target Mutation: Mutations in the BRD9 protein may arise that prevent the PROTAC from binding. | - Sequence the BRD9 gene: Identify any potential mutations in the PROTAC binding site. - Develop next-generation PROTACs: Design new PROTACs that can bind to the mutated BRD9. |
| 2. Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as ABCB1 (MDR1), can actively remove the PROTAC from the cell. | - Measure efflux pump expression: Use qPCR or Western Blot to check for the upregulation of common drug resistance pumps. - Co-administer with an efflux pump inhibitor: Test the effect of your PROTAC in combination with a known inhibitor of the identified efflux pump (e.g., verapamil for ABCB1). | |
| 3. Alterations in Signaling Pathways: Cancer cells can adapt by altering signaling pathways to bypass their dependency on BRD9. | - Perform pathway analysis: Use techniques like RNA-seq or proteomics to identify altered signaling pathways in resistant cells. - Consider combination therapies: Target the identified compensatory pathways with other inhibitors in combination with the BRD9 degrader. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTAC BRD9 degraders?
A1: The primary mechanisms include:
-
Mutations or downregulation of the recruited E3 ubiquitin ligase (e.g., CRBN, VHL), which prevents the formation of the ternary complex required for degradation.[1]
-
Mutations in the BRD9 target protein , which inhibit PROTAC binding.
-
Increased expression of drug efflux pumps (e.g., ABCB1), which reduce the intracellular concentration of the PROTAC.
-
Activation of compensatory signaling pathways that bypass the cellular dependency on BRD9.
Q2: How can I confirm that my PROTAC is forming a ternary complex in cells?
A2: You can use co-immunoprecipitation (Co-IP) to demonstrate the formation of the BRD9-PROTAC-E3 ligase complex.[4] In this experiment, you would typically immunoprecipitate the E3 ligase and then perform a Western blot to detect the presence of BRD9 in the precipitated complex. This should be done in the presence of a proteasome inhibitor to prevent the degradation of BRD9.
Q3: What is the "hook effect" and how do I avoid it?
A3: The hook effect is the observation of reduced protein degradation at high PROTAC concentrations.[2][3] This occurs because the bifunctional nature of PROTACs allows them to form non-productive binary complexes with either the target protein or the E3 ligase, which then compete with the formation of the productive ternary complex. To avoid this, it is crucial to perform a full dose-response curve to determine the optimal concentration range for your PROTAC.
Q4: My PROTAC degrades BRD9 effectively, but I don't see the expected phenotypic effect (e.g., decreased cell viability). What could be the reason?
A4: Several factors could contribute to this:
-
Cellular context: The specific cell line you are using may not be dependent on BRD9 for survival or proliferation.
-
Redundancy: Other bromodomain-containing proteins might compensate for the loss of BRD9.
-
Off-target effects: The observed phenotype might be due to off-target effects of the PROTAC that counteract the effects of BRD9 degradation.
-
Incomplete degradation: While Western blot may show significant degradation, a small remaining pool of BRD9 might be sufficient for its function.
Q5: How can I overcome resistance mediated by the upregulation of efflux pumps?
A5: One strategy is to co-administer the PROTAC with an inhibitor of the specific efflux pump that is upregulated. For example, if ABCB1 (MDR1) is overexpressed, you could use an inhibitor like verapamil in combination with your BRD9 degrader. Another approach is to design new PROTACs with chemical properties that make them poorer substrates for efflux pumps.
Quantitative Data Summary
The following tables summarize key quantitative data for representative BRD9 PROTAC degraders from published studies.
Table 1: In Vitro Degradation and Proliferation Data for BRD9 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| dBRD9 | CRBN | MV4-11 | ~10 | >90 | ~20 | [5] |
| VZ185 | VHL | RI-1 | <10 | >90 | Not Reported | [2] |
| DBr-1 | DCAF1 | HEK293 | ~5 | >90 | Not Reported | [6] |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93 | Not Reported | [3] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell proliferation.
Key Experimental Protocols
Western Blotting for BRD9 Degradation
Objective: To quantify the degradation of BRD9 protein following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the BRD9 PROTAC or vehicle control for the desired time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRD9 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities, normalizing the BRD9 signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the interaction between BRD9 and the recruited E3 ligase in the presence of the PROTAC.
Materials:
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Proteasome inhibitor (e.g., MG132)
-
Elution buffer
-
Primary antibodies against BRD9 and the E3 ligase (for Western blotting)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4 hours) to prevent degradation of the complex.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the E3 ligase overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against BRD9 and the E3 ligase. A band for BRD9 in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the PROTAC. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of a PROTAC BRD9 degrader.
Caption: Common mechanisms of acquired resistance to PROTACs.
Caption: A simplified workflow for troubleshooting poor PROTAC efficacy.
References
- 1. biocompare.com [biocompare.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: E3 Ligase Expression and PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of E3 ligase expression levels in the efficacy of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC shows good target binding but poor degradation. What could be the issue?
A1: While target engagement is essential, it is only the first step. The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase.[1][2][3] If target binding is confirmed, the lack of degradation is often linked to the E3 ligase component of the system.
Troubleshooting Steps:
-
Verify E3 Ligase Expression: The most common issue is insufficient expression of the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) in your experimental cell line.[4][5][6] Low ligase levels mean there are not enough available enzymes to be hijacked by the PROTAC for target ubiquitination.
-
Assess Ternary Complex Formation: Even with sufficient E3 ligase, the specific geometry and interactions required for a stable and productive ternary complex may not be favorable.[7] The linker length and attachment points of the PROTAC are critical for this step.
-
Check for Cellular Resistance: Cancer cells can develop resistance to PROTACs through the mutation or downregulation of the necessary E3 ligase machinery.[8][9][10]
Q2: How do I determine if my cell line has adequate E3 ligase expression?
A2: Quantifying the expression level of the E3 ligase your PROTAC recruits is a critical preliminary step. You can assess this at both the mRNA and protein levels.
-
Protein Level (Recommended): Western blotting is the most direct method to confirm the presence of functional E3 ligase protein.
-
mRNA Level: Quantitative PCR (qPCR) can be used to measure transcript levels, which often correlate with protein expression.[4]
Refer to the Experimental Protocols section below for detailed methodologies.
Q3: My CRBN-based PROTAC is inactive in a specific cell line. Should I switch to a VHL-based PROTAC?
A3: Yes, this is a valid strategy. The expression levels of CRBN and VHL can vary significantly across different cell types and tissues.[5][6] Some studies suggest that VHL-based PROTACs may be broadly active in more cell lines compared to CRBN-based PROTACs, as CRBN is sometimes found to be inactivated or expressed at low levels.[5] If your cell line has low CRBN but high VHL expression, a VHL-recruiting PROTAC is more likely to be effective. It is also a key strategy to overcome acquired resistance, as cells resistant to a CRBN-based PROTAC may retain sensitivity to a VHL-based one.[9][10]
Q4: Can overexpression of an E3 ligase rescue the activity of my PROTAC in a low-expressing cell line?
A4: Yes, this is a common experimental approach to validate that E3 ligase availability is the limiting factor. By transiently or stably overexpressing the specific E3 ligase (e.g., VHL or CRBN) in a cell line where your PROTAC was previously inactive, you can determine if degradation can be restored. A positive result strongly indicates that the initial lack of activity was due to insufficient endogenous E3 ligase levels.
The PROTAC Mechanism and Role of E3 Ligase
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Caption: The PROTAC molecule forms a ternary complex, inducing target ubiquitination and degradation.
Quantitative Data: E3 Ligase Expression vs. PROTAC Efficacy
The level of E3 ligase expression can directly impact the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. Below are illustrative data showing this relationship.
Table 1: Efficacy of a CRBN-Based BRD4 Degrader (dBET1) vs. CRBN mRNA Expression
| Cell Line | Cancer Type | Relative CRBN mRNA Expression | dBET1 DC₅₀ (nM) |
| MOLM-13 | AML | High | 8 |
| Kelly | Neuroblastoma | High | 15 |
| RS4;11 | ALL | Moderate | 45 |
| A549 | Lung Cancer | Low | > 1000 |
| HT-29 | Colon Cancer | Low | > 2000 |
Data are representative and compiled for illustrative purposes based on general findings that high CRBN expression correlates with higher potency.[4][5]
Table 2: Efficacy of a VHL-Based BRD4 Degrader (MZ1) vs. VHL mRNA Expression
| Cell Line | Cancer Type | Relative VHL mRNA Expression | MZ1 DC₅₀ (nM) |
| HeLa | Cervical Cancer | High | 24 |
| 22Rv1 | Prostate Cancer | High | 30 |
| RKO | Colon Cancer | Moderate | 95 |
| RCC4 | Kidney Cancer | VHL-deficient | Inactive |
Data are representative and compiled for illustrative purposes based on general findings that VHL expression is necessary for the activity of VHL-based PROTACs.[4]
Experimental Workflow & Troubleshooting Logic
A systematic approach is crucial for diagnosing issues with PROTAC efficacy. The workflow below outlines the key steps, and the subsequent troubleshooting diagram provides a logical path to identify the root cause of poor performance.
Caption: A standard workflow for evaluating the efficacy of a PROTAC in relation to E3 ligase levels.
Caption: A decision tree to troubleshoot common causes of poor PROTAC performance.
Detailed Experimental Protocols
Protocol 1: Quantification of E3 Ligase Protein Levels by Western Blot
This protocol provides a standard method for determining the relative abundance of an E3 ligase like CRBN or VHL in your cell line of interest.
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for your E3 ligase (e.g., anti-CRBN or anti-VHL) overnight at 4°C, using the manufacturer's recommended dilution.
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) as well.
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detector.
-
Perform densitometry analysis to quantify the E3 ligase band intensity relative to the loading control. This allows for comparison across different cell lines.
-
Protocol 2: Measuring PROTAC-Induced Target Degradation
This protocol outlines the process for generating a dose-response curve to calculate the DC₅₀ and Dₘₐₓ of your PROTAC.
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the experiment. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of your PROTAC in cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for the PROTAC dilutions.
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 6, 16, or 24 hours). The optimal time should be determined empirically but 16-24 hours is a common endpoint.
-
-
Cell Lysis and Protein Quantification:
-
Following incubation, harvest the cells and prepare protein lysates as described in Protocol 1 (Steps 1 & 2).
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 1 (Steps 3-6), but this time using a primary antibody specific for your target protein .
-
Also probe for a loading control to ensure equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each PROTAC concentration and normalize it to the loading control.
-
Express the target protein level as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximal level of degradation observed).
-
References
- 1. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of… [ouci.dntb.gov.ua]
How to control for proteasome inhibition in PROTAC experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling for proteasome inhibition in PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control for proteasome inhibition in my PROTAC experiments?
Q2: What are the essential negative controls I should include in my PROTAC experiments?
A2: To ensure the observed protein degradation is specific to your PROTAC's intended mechanism, you should include two key negative controls:
-
Inactive Epimer/Diastereomer Control: This is a stereoisomer of your active PROTAC that is unable to bind to the E3 ligase. This control helps to demonstrate that the degradation is dependent on the recruitment of the E3 ligase.[2][3][4]
-
Target Binding-Deficient Control: This version of your PROTAC has a modification that prevents it from binding to the protein of interest (POI). This control confirms that the degradation effect requires the PROTAC to engage the target protein.
Q3: How can I confirm that the degradation of my target protein is proteasome-dependent?
A3: To confirm that your PROTAC is working through the ubiquitin-proteasome system, you should co-treat your cells with your PROTAC and a proteasome inhibitor, such as MG-132, bortezomib, or carfilzomib.[1][5] If the PROTAC-mediated degradation is proteasome-dependent, the presence of the proteasome inhibitor should "rescue" the protein from degradation, leading to its accumulation compared to cells treated with the PROTAC alone.[6][7]
Q4: What is the role of a neddylation pathway inhibitor in PROTAC experiments?
A4: A neddylation pathway inhibitor, such as MLN4924, is used to confirm the involvement of Cullin-RING E3 ligases (CRLs), which are a major class of E3 ligases recruited by PROTACs.[1] Neddylation is a post-translational modification essential for the activation of CRLs. Inhibition of this pathway with MLN4924 will inactivate the CRLs, and if your PROTAC utilizes a CRL, this will prevent the degradation of your target protein.[5][8]
Q5: How can I assess the ubiquitination of my target protein?
A5: An increase in the ubiquitination of your POI upon treatment with your PROTAC is a key indicator of its mechanism of action. This can be assessed by immunoprecipitating the target protein and then performing a Western blot to detect ubiquitin.[9][10] Various other methods like TR-FRET, ELISA, and AlphaLISA can also be employed for this purpose.[10]
Troubleshooting Guide
Issue 1: My active PROTAC is not showing any degradation of the target protein.
-
Possible Cause: The PROTAC may not be cell-permeable.
-
Troubleshooting Step: Perform a cellular uptake assay to confirm that the PROTAC is entering the cells.
-
-
Possible Cause: The ternary complex (POI-PROTAC-E3 ligase) is not forming.
-
Troubleshooting Step: Conduct a co-immunoprecipitation or proximity-based assay (e.g., NanoBRET) to assess the formation of the ternary complex.[11]
-
-
Possible Cause: The chosen E3 ligase is not expressed or is inactive in your cell line.
-
Troubleshooting Step: Verify the expression of the E3 ligase in your cell line by Western blot or qPCR.
-
Issue 2: My negative control PROTAC is causing degradation of the target protein.
-
Possible Cause: The negative control may not be completely inactive and might still have some residual binding to the E3 ligase or the target.
-
Troubleshooting Step: Synthesize and test an alternative negative control with a different modification to ensure complete ablation of binding.
-
-
Possible Cause: The observed degradation is due to off-target effects unrelated to the intended PROTAC mechanism.
Issue 3: The proteasome inhibitor does not rescue the degradation of my target protein.
-
Possible Cause: The degradation of your target protein may be occurring through a proteasome-independent pathway, such as lysosomal degradation.
-
Troubleshooting Step: Investigate the involvement of the lysosomal pathway by using lysosomal inhibitors like chloroquine or bafilomycin A1.
-
-
Possible Cause: The concentration of the proteasome inhibitor may be insufficient, or the incubation time may be too short.
-
Troubleshooting Step: Perform a dose-response and time-course experiment with the proteasome inhibitor to determine the optimal conditions for your experimental system.
-
Data Presentation
Table 1: Quantitative Analysis of PROTAC Activity and Controls by Western Blot
| Treatment | PROTAC Conc. (µM) | Proteasome Inhibitor (MG-132) | Neddylation Inhibitor (MLN4924) | Normalized Target Protein Level (%) | Standard Deviation |
| Vehicle (DMSO) | 0 | - | - | 100 | 5.2 |
| Active PROTAC | 1 | - | - | 15 | 3.1 |
| Inactive Epimer | 1 | - | - | 95 | 4.8 |
| Active PROTAC | 1 | + (10 µM) | - | 88 | 6.3 |
| Active PROTAC | 1 | - | + (1 µM) | 92 | 5.9 |
Table 2: Quantitative Analysis of PROTAC-mediated Degradation Kinetics using HiBiT Assay
| PROTAC Concentration (nM) | Dmax (%) | DC50 (nM) | Degradation Rate (kdeg, min⁻¹) |
| 1 | 25 | 150 | 0.01 |
| 10 | 70 | 25 | 0.05 |
| 100 | 95 | 5 | 0.1 |
| 1000 | 98 | 2 | 0.12 |
Experimental Protocols
Protocol 1: Western Blot for Assessing PROTAC Efficacy and Controls
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
For the proteasome inhibitor control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding the PROTAC.[6]
-
For the neddylation inhibitor control, pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924) for 2-4 hours before adding the PROTAC.[8][18][19][20]
-
Treat cells with the active PROTAC, inactive epimer, or vehicle (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3][22][23]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 2: Immunoprecipitation-Western Blot for Ubiquitination
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate) for the desired time.
-
Lyse the cells as described in Protocol 1.
-
-
Immunoprecipitation:
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, using an antibody against ubiquitin to detect the ubiquitinated target protein.
-
Protocol 3: HiBiT-based Assay for Quantitative Degradation Analysis
This protocol is adapted from Promega technical manuals.[32][33]
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the endogenous locus of the gene encoding your protein of interest in a cell line stably expressing LgBiT.[9][34]
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96-well white assay plate.
-
Assay Preparation:
-
Prepare a 1X solution of Nano-Glo® Endurazine™ live-cell substrate in CO2-independent medium.
-
Replace the cell culture medium with the Endurazine™ solution and incubate for 2.5 hours at 37°C to allow the luminescence to equilibrate.
-
-
PROTAC Addition:
-
Prepare a serial dilution of your PROTAC in the assay medium.
-
Add the PROTAC dilutions to the wells.
-
-
Kinetic Measurement:
-
Measure luminescence at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 24 hours) using a plate reader pre-equilibrated to 37°C.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle control at each time point.
-
Calculate degradation parameters such as Dmax (maximum degradation), DC50 (concentration for 50% degradation), and the rate of degradation (kdeg) by fitting the data to appropriate models.[11]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for validating PROTAC mechanism of action.
Caption: Troubleshooting logic for common PROTAC experiment issues.
References
- 1. color | Graphviz [graphviz.org]
- 2. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - CZ [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. color | Graphviz [graphviz.org]
- 8. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. documentation.tokens.studio [documentation.tokens.studio]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. sketchviz.com [sketchviz.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. static.igem.org [static.igem.org]
- 22. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 23. bosterbio.com [bosterbio.com]
- 24. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 25. mdpi.com [mdpi.com]
- 26. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. medfam.umontreal.ca [medfam.umontreal.ca]
- 29. datasheets.scbt.com [datasheets.scbt.com]
- 30. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 31. ptglab.com [ptglab.com]
- 32. promega.com [promega.com]
- 33. 標的タンパク質分解 [promega.jp]
- 34. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Performance of PROTAC BRD9 Degrader-5
Welcome to the technical support center for PROTAC BRD9 Degrader-5. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability and performance of PROTAC BRD9 degraders.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing poor in vivo efficacy despite good in vitro degradation. What are the potential causes and how can I troubleshoot this?
A1: Poor in vivo efficacy of a PROTAC with good in vitro activity is a common challenge, often stemming from unfavorable pharmacokinetic (PK) properties. Key factors to investigate include:
-
Metabolic Instability: PROTACs are susceptible to metabolism, particularly in the liver and intestines, leading to rapid clearance from the body. This "first-pass" metabolism can significantly limit the amount of active PROTAC reaching the target tissue.[1][2]
-
Poor Solubility and Permeability: Due to their high molecular weight and complex structures, PROTACs often exhibit low aqueous solubility and poor cell permeability, hindering their absorption and distribution.[3][4][5][6][7]
-
Off-Target Effects: Metabolites of the PROTAC could competitively bind to the target protein (BRD9) or the E3 ligase without inducing degradation, thereby antagonizing the parent PROTAC's efficacy.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy.
Q2: How can I improve the metabolic stability of this compound?
A2: Enhancing metabolic stability is crucial for improving the in vivo half-life and overall exposure of your PROTAC. Consider the following strategies:
-
Linker Modification: The linker is a common site of metabolic breakdown.
-
Changing Linker Composition: Replacing metabolically labile groups (e.g., amides) with more stable moieties (e.g., ethers) can enhance stability.[9]
-
Introducing Rigidity: Incorporating cyclic structures or rigid linkers can shield the molecule from metabolic enzymes.[1][2] Macrocyclization is one such strategy that has been shown to improve degradation potency.[10]
-
Altering Attachment Points: Modifying where the linker connects to the warhead or the E3 ligase ligand can influence metabolic stability.[1][2]
-
-
Prodrug Approach: A prodrug strategy involves masking a metabolically susceptible part of the PROTAC with a group that is cleaved in vivo to release the active molecule. This can protect the PROTAC from first-pass metabolism.[1][2]
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Due to their frequent classification as "beyond Rule of 5" compounds, PROTACs often require advanced formulation techniques to improve their dissolution and absorption.[11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.[3][12]
-
Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid nanoparticles (LNPs) can enhance its solubility and permeability.[5]
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug particles, which can lead to faster dissolution.[11]
-
Administration with Food: For some PROTACs, administration with food has been shown to improve their in vivo exposure, likely by increasing their solubility in the fed-state simulated intestinal fluid.[1][2]
Comparative Pharmacokinetic Data of BRD9 Degraders
The following table summarizes publicly available pharmacokinetic data for several BRD9 degraders to provide a benchmark for your experiments.
| Compound | Species | Dose & Route | Cmax (ng/mL) | AUC (h*ng/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| CW-3308 | Mouse | 10 mg/kg, p.o. | 172 | 1499 | 3.7 | 91 | [13] |
| CFT8634 | N/A | N/A | N/A | N/A | N/A | Orally bioavailable | [14] |
| FHD-609 | N/A | N/A | N/A | N/A | N/A | N/A | [14] |
| E5 | Mouse | N/A | N/A | N/A | N/A | N/A | [15][16] |
Note: "N/A" indicates that the data was not available in the cited sources.
Key Experimental Protocols
1. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an initial assessment of the metabolic stability of your PROTAC.
-
Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.
-
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Pooled liver microsomes (human, mouse, or rat).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-warm a solution of liver microsomes and phosphate buffer at 37°C.
-
Add the PROTAC to the microsomal solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Experimental Workflow for Metabolic Stability Assay:
Caption: Workflow for in vitro metabolic stability assay.
2. Pharmacokinetic (PK) Study in Rodents
This study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of your PROTAC in a living organism.
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (p.o.) administration.
-
Materials:
-
This compound formulated for IV and p.o. administration.
-
Rodents (e.g., mice or rats).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
LC-MS/MS system.
-
-
Procedure:
-
Administer the PROTAC to two groups of animals: one via IV injection and the other via oral gavage.
-
At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.
-
Process the blood samples to obtain plasma.
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability.
-
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Strategies to Enhance In Vivo Stability
Caption: Overview of strategies to improve PROTAC stability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 14. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Off-Target Effects on BRD7 with BRD9 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BRD9 degraders. The focus is on identifying and managing off-target effects, particularly the unintended degradation of BRD7, a close homolog of BRD9 with distinct biological functions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor for off-target degradation of BRD7 when using a BRD9 degrader?
A1: While BRD9 is a therapeutic target in several cancers, BRD7 is considered a potential tumor suppressor.[1][2] The two proteins share high sequence identity in their bromodomains (around 62-72%), making the design of selective degraders challenging.[1][3] Unintended degradation of BRD7 could lead to misleading experimental results and potential adverse effects. Therefore, confirming the selectivity of a BRD9 degrader is a critical step in its validation.
Q2: What are the key differences in function between BRD9 and BRD7?
A2: BRD9 is a component of the noncanonical BAF (ncBAF) chromatin remodeling complex, which is involved in regulating gene expression and has been implicated in cancers like synovial sarcoma and acute myeloid leukemia.[1][4] In contrast, BRD7 is a subunit of the polybromo-associated BAF (PBAF) complex, which plays a role in maintaining genomic integrity.[4]
Q3: How does the choice of E3 ligase (e.g., VHL or CRBN) in a PROTAC degrader affect selectivity for BRD9 over BRD7?
A3: The choice of E3 ligase can significantly impact the selectivity of a degrader. This is because the formation of a stable and productive ternary complex (Target:PROTAC:E3 ligase) is crucial for degradation. Even if a degrader's warhead binds to both BRD9 and BRD7, subtle differences in the protein surfaces can lead to preferential formation of a ternary complex with one over the other. For instance, some CRBN-based BRD9 degraders have shown high selectivity for BRD9, with minimal degradation of BRD7, whereas some VHL-based degraders can degrade both.[5][6]
Q4: What is a "hook effect" and how does it relate to experiments with BRD9 degraders?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where at very high concentrations of the degrader, the degradation efficiency decreases. This is because the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex. This can be observed in dose-response experiments where the degradation of BRD9 is potent at nanomolar concentrations but becomes less effective at micromolar concentrations.[5]
Troubleshooting Guide: Unwanted BRD7 Degradation
This guide provides a step-by-step approach to troubleshooting and confirming off-target BRD7 degradation.
Problem: My BRD9 degrader is also degrading BRD7. How can I confirm and address this?
Step 1: Confirm On-Target and Off-Target Degradation
-
Method: Western Blotting is the gold standard for confirming the degradation of specific proteins.
-
Procedure:
-
Treat your cells with a dose-response of your BRD9 degrader (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known non-selective degrader if available).
-
Prepare cell lysates and perform Western blotting using specific antibodies for BRD9, BRD7, and a loading control (e.g., GAPDH, β-actin).
-
-
Interpretation:
-
Selective BRD9 degradation: You will observe a dose-dependent decrease in the BRD9 band intensity, while the BRD7 band intensity remains unchanged compared to the vehicle control.
-
Off-target BRD7 degradation: You will observe a dose-dependent decrease in both BRD9 and BRD7 band intensities.
-
Step 2: Quantify Degradation with a More Sensitive Method
-
Method: A HiBiT-based assay offers a more quantitative and higher-throughput alternative to Western blotting.
-
Procedure:
-
Use CRISPR/Cas9 to endogenously tag BRD9 and BRD7 with the HiBiT peptide in your cell line of interest.
-
Perform a dose-response and time-course experiment with your degrader.
-
Measure luminescence, which is proportional to the amount of tagged protein remaining.
-
-
Interpretation: This will allow you to precisely determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation) for both BRD9 and BRD7, providing a clear quantitative measure of selectivity.
Step 3: Assess Global Protein Expression Changes
-
Method: Quantitative proteomics (e.g., using TMT or DIA-MS) provides an unbiased view of protein expression changes across the entire proteome.
-
Procedure:
-
Treat cells with your BRD9 degrader at a concentration that gives significant BRD9 degradation (e.g., 10x DC50).
-
Include a vehicle control.
-
Perform quantitative mass spectrometry on the cell lysates.
-
-
Interpretation: This will confirm if the degradation is selective for BRD9 and BRD7 or if other proteins are also affected. A truly selective degrader will only show a significant decrease in BRD9 levels.[7][8]
Step 4: Investigate Ternary Complex Formation
-
Method: Co-immunoprecipitation (Co-IP) can be used to assess the formation of the ternary complex (BRD9/7:Degrader:E3 ligase).
-
Procedure:
-
Treat cells with the degrader.
-
Perform immunoprecipitation of the E3 ligase (e.g., VHL or CRBN).
-
Probe the immunoprecipitate for the presence of BRD9 and BRD7 by Western blotting.
-
-
Interpretation: If the degrader promotes the interaction between the E3 ligase and both BRD9 and BRD7, it suggests that the lack of selectivity may be due to the formation of a non-selective ternary complex.
Quantitative Data on BRD9 Degraders
The following table summarizes the degradation potency and selectivity of several published BRD9 degraders. Note that experimental conditions (cell line, treatment time) can significantly affect these values.
| Degrader | Warhead | E3 Ligase | BRD9 DC50 | BRD7 DC50 | Selectivity | Reference |
| dBRD9 | BI-7273 | CRBN | ~50 nM (MOLM-13) | No degradation up to 5 µM | Highly Selective | [9] |
| dBRD9-A | Proprietary | CRBN | Nanomolar range | Not specified, but described as selective | Selective | |
| VZ185 | BI-7273 | VHL | 1.8 nM (RI-1) | 4.5 nM (RI-1) | Dual Degrader | [10] |
| FHD-609 | Proprietary | CRBN | 190 pM (HEK293) | No significant degradation | Highly Selective | [11][12] |
| CFT8634 | Proprietary | CRBN | 2 nM (synovial sarcoma cell line) | Not specified, but described as selective | Selective | [2][7] |
| DBr-1 | BI-9564 | DCAF1 | 90 nM (HEK293) | Weakly affected | Selective | |
| AMPTX-1 | Proprietary | DCAF16 | 0.5 nM (MV4-11) | No degradation observed | Highly Selective | [5] |
| E5 | Proprietary | Not specified | 16 pM (MV4-11) | Not specified, but described as selective | Selective | [10] |
Key Experimental Protocols
A summary of key experimental protocols is provided below. For detailed step-by-step instructions, please refer to the linked resources.
-
Western Blotting for Protein Degradation: A standard protocol for assessing protein levels post-treatment. --INVALID-LINK--
-
HiBiT Protein Degradation Assay: A quantitative, luminescence-based method for measuring protein abundance in live cells. --INVALID-LINK--
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Analysis: A technique to study protein-protein interactions and confirm the formation of the degrader-induced ternary complex. --INVALID-LINK--
-
NanoBRET™ Target Engagement Assay: A live-cell assay to measure the binding of the degrader to its target protein. --INVALID-LINK--
-
Isothermal Titration Calorimetry (ITC): A biophysical technique to measure the binding affinity between the degrader and the target protein in solution. --INVALID-LINK--
-
AlphaScreen Assay: A bead-based proximity assay to study protein-protein interactions, which can be adapted to assess ternary complex formation. --INVALID-LINK--
-
Quantitative Proteomics: An unbiased approach to assess the selectivity of a degrader across the entire proteome. --INVALID-LINK--
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects of BRD9 degraders.
Caption: Comparison of selective versus non-selective BRD9 degrader mechanisms.
Caption: Signaling pathway illustrating on- and off-target effects of BRD9 degraders.
References
- 1. revvity.com [revvity.com]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FHD-609 in Subjects With Advanced Synovial Sarcoma or Advanced SMARCB1-Loss Tumors [clin.larvol.com]
- 4. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. panomebio.com [panomebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foghorntx.com [foghorntx.com]
- 12. foghorntx.com [foghorntx.com]
Validation & Comparative
A Head-to-Head Efficacy Analysis of BRD9 Degraders: dBRD9 vs. Alternative PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. Bromodomain-containing protein 9 (BRD9), a subunit of the BAF chromatin remodeling complex, is a compelling target in oncology. This guide provides a detailed comparison of the efficacy of the well-characterized BRD9 degrader, dBRD9, against another early BRD9 PROTAC, referred to as Compound 5.
Quantitative Comparison of Degrader Efficacy
The following tables summarize the key performance metrics of dBRD9 and Compound 5 based on published experimental data.
Table 1: In Vitro Degradation of BRD9
| Parameter | dBRD9 | Compound 5 | Cell Line | Reference |
| DC50 | ~50 nM | ~100 nM | MOLM-13 | [2] |
| Dmax | >90% | >90% | MOLM-13 | [2] |
Table 2: Selectivity Profile
| Target | dBRD9 | Compound 5 | Comments | Reference |
| BRD9 | Selective | Less Selective | dBRD9 shows reduced binding to the BET family. | [2] |
| BRD4 | No significant degradation | Degradation at higher concentrations | dBRD9 has improved cellular selectivity. | [2] |
| BRD7 | No significant degradation | Degradation at higher concentrations | dBRD9 does not degrade BRD7 at tested concentrations. | [2] |
Table 3: Anti-proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | dBRD9 (IC50) | Compound 5 (IC50) | Reference |
| EOL-1 | Potent | Potent | [2][3] |
| MOLM-13 | Potent | Potent | [2][3] |
| MV4;11 | Potent | Potent | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this comparison.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: MOLM-13 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded at a density of 5x10^5 cells/mL and treated with varying concentrations of dBRD9 or Compound 5 for 4 hours.
-
Cell Lysis: After treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with primary antibodies against BRD9, BRD4, BRD7, and a loading control (e.g., GAPDH or Actin) overnight at 4°C. Subsequently, the membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: AML cell lines (EOL-1, MOLM-13, MV4;11) were seeded in 96-well plates at a density of 1x10^4 cells/well.
-
Compound Treatment: Cells were treated with a serial dilution of dBRD9 or Compound 5 for 72 hours.
-
ATP Measurement: After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. The plate was incubated for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Pathway
Diagrams are provided below to illustrate the PROTAC mechanism of action and the signaling pathway involving BRD9.
Caption: Mechanism of Action for a BRD9 PROTAC.
Caption: Simplified BRD9 Signaling Pathway.
References
PROTAC BRD9 Degraders vs. Small Molecule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for diseases involving the epigenetic reader protein BRD9 is rapidly evolving. While small molecule inhibitors have traditionally been the primary modality for targeting bromodomains, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent alternative. This guide provides an objective comparison of PROTAC BRD9 degraders and small molecule BRD9 inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
Small molecule inhibitors of BRD9 function by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones and disrupting its role in chromatin remodeling.[1] In contrast, PROTAC BRD9 degraders are heterobifunctional molecules that induce the degradation of the BRD9 protein.[2] They achieve this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[3] This fundamental difference in their mechanism of action results in distinct pharmacological profiles, with PROTACs often exhibiting superior potency and a more sustained duration of action.[4][5]
Data Presentation
Table 1: Quantitative Comparison of PROTAC BRD9 Degraders and Small Molecule Inhibitors
| Compound Class | Compound Name | Mechanism of Action | Target Affinity (Kd/IC50) | Degradation Potency (DC50) | Cellular Potency (IC50) | Selectivity |
| PROTAC Degrader | E5 | BRD9 Degradation | - | 16 pM (MV4-11 cells)[6][7][8] | 0.27 nM (MV4-11 cells)[6][7][8] | Selective for BRD9[6][7][8] |
| PROTAC Degrader | CW-3308 | BRD9 Degradation | - | < 10 nM (G401 cells)[9] | - | High selectivity over BRD7 and BRD4[9] |
| PROTAC Degrader | dBRD9 | BRD9 Degradation | - | 50 nM (MOLM-13 cells)[2] | 104 nM (MOLM-13 cells)[2] | Selective for BRD9 over BRD4 and BRD7[2] |
| Small Molecule Inhibitor | I-BRD9 | BRD9 Inhibition | Kd = 1.9 nM[10] | Not Applicable | - | >700-fold vs. BET family, 200-fold vs. BRD7[11] |
| Small Molecule Inhibitor | BI-7273 | BRD9 Inhibition | IC50 < 50 nM[10] | Not Applicable | - | >1000-fold vs. BRD4[10] |
| Small Molecule Inhibitor | BI-9564 | BRD9 Inhibition | - | Not Applicable | - | 12-fold more selective for BRD9 over BRD7 than BI-7273[12] |
Note: Potency and selectivity values are dependent on the specific assay and cell line used. The data presented here is for comparative purposes.
Mechanism of Action
Small Molecule BRD9 Inhibitors
Small molecule inhibitors are designed to fit into the acetyl-lysine binding pocket of the BRD9 bromodomain. This occupancy physically blocks the interaction between BRD9 and acetylated lysine residues on histone tails and other proteins.[1] By doing so, they inhibit the recruitment of the SWI/SNF chromatin remodeling complex to specific gene loci, thereby modulating gene expression.[1]
PROTAC BRD9 Degraders
PROTACs operate through an event-driven, catalytic mechanism.[3] A single PROTAC molecule can induce the degradation of multiple BRD9 protein molecules. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC forms a ternary complex with BRD9 and an E3 ubiquitin ligase, which then tags BRD9 with ubiquitin for destruction by the proteasome.[2]
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Selectivity profiling of PROTAC BRD9 Degrader-5 against other bromodomains
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers focused on the epigenetic regulator BRD9, a key subunit of the BAF (SWI/SNF) chromatin remodeling complex, understanding the selectivity of available PROTAC degraders is paramount. Off-target effects can lead to confounding experimental results and potential toxicity, making a clear selectivity profile a critical factor in tool compound selection.
This guide provides a comparative analysis of two well-characterized BRD9 PROTACs, VZ185 and dBRD9 , focusing on their selectivity against other bromodomain-containing proteins. By presenting key experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their BRD9-related studies.
Comparative Selectivity Profiles
The selectivity of a PROTAC is a crucial measure of its precision. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of VZ185 and dBRD9 for their intended target, BRD9, and key off-targets, particularly the closely related homolog BRD7 and the BET (Bromodomain and Extra-Terminal domain) family of proteins.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| VZ185 | BRD9 | RI-1 | 1.8 | >95 | [1][2] |
| BRD7 | RI-1 | 4.5 | >95 | [1][2] | |
| dBRD9 | BRD9 | MOLM-13 | ~10 | >90 | |
| BRD7 | MOLM-13 | Not degraded | - | [3] |
| Compound | Proteomics Analysis Summary | Key Off-Targets Degraded | Citation |
| VZ185 | In RI-1 cells, quantitative mass spectrometry of 6,273 proteins showed that at 100 nM for 4 hours, only BRD9 and BRD7 were significantly degraded. | BRD7 | [4][5] |
| dBRD9 | In MOLM-13 cells, quantitative mass spectrometry of 7,326 proteins showed that at 100 nM for 2 hours, BRD9 was the only protein significantly degraded. | None identified | [6] |
Key Findings:
-
VZ185 is a potent dual degrader of BRD9 and its close homolog BRD7.[1][7] While highly selective against the broader proteome, its activity against BRD7 should be considered when designing experiments where specific BRD9 engagement is required.
-
dBRD9 demonstrates higher selectivity for BRD9 over BRD7. Proteomic analysis indicates a very clean degradation profile, making it a suitable tool when specific ablation of BRD9 is the primary goal.[3][6]
Experimental Methodologies
The following protocols provide an overview of the key experiments used to determine the selectivity of BRD9 PROTAC degraders.
Western Blotting for Targeted Protein Degradation
This method is used to quantify the levels of specific proteins following PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., RI-1, MOLM-13) to a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with a serial dilution of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRD9, BRD7, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the signal of the target protein to the loading control.
-
Calculate DC50 and Dmax values by fitting the dose-response data to a four-parameter logistic curve.
-
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein level changes across the proteome following PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., RI-1, MOLM-13) and treat with the PROTAC degrader at a fixed concentration (e.g., 100 nM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells as described above.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label peptides from each condition with tandem mass tags (TMT) to enable multiplexed analysis.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all conditions.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups.
-
Visualize the data using volcano plots to highlight significantly degraded proteins.
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying biological mechanism of PROTACs, the following diagrams are provided.
Caption: Experimental workflow for determining PROTAC selectivity.
Caption: Mechanism of action of a PROTAC degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
Validating On-Target BRD9 Degradation: A Comparative Guide to Using CRISPR-Cas9 Controls
For researchers, scientists, and drug development professionals, establishing the on-target activity of novel therapeutics is a critical step in the validation process. This guide provides a comprehensive comparison of methods for validating the on-target degradation of Bromodomain-containing protein 9 (BRD9), a key epigenetic reader and a promising cancer drug target. We focus on the gold-standard approach using CRISPR-Cas9 knockout as a negative control and compare it with alternative methods, providing experimental data and detailed protocols to support your research.
BRD9 is a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression.[1][2] Its involvement in various cancers, including synovial sarcoma and acute myeloid leukemia, has made it an attractive target for therapeutic intervention, particularly through targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs). However, with any targeted therapy, it is imperative to demonstrate that the observed cellular effects are a direct result of the intended target's degradation and not due to off-target activities.
The Gold Standard: CRISPR-Cas9 Mediated Knockout for On-Target Validation
The most rigorous method to validate that the phenotypic effects of a BRD9 degrader are on-target is to utilize a cell line in which the BRD9 gene has been knocked out (KO) using CRISPR-Cas9 technology. The logic is straightforward: if the degrader's activity is dependent on the presence of BRD9, then it should have no effect in cells where BRD9 is absent.
Experimental Workflow for BRD9 Knockout Validation
The process involves generating a BRD9 KO cell line and comparing the response to a BRD9 degrader in these cells versus the parental (wild-type) cell line.
Detailed Experimental Protocol: Generating a BRD9 Knockout Cell Line
This protocol outlines the key steps for creating a BRD9 knockout cell line for use as a negative control in degradation studies.
1. sgRNA Design and Vector Construction:
-
Design: Use online tools (e.g., Benchling, CHOPCHOP) to design at least two single-guide RNAs (sgRNAs) targeting an early exon of the BRD9 gene to maximize the likelihood of a frameshift mutation. Ensure high on-target scores and minimal predicted off-target effects.
-
Vector Selection: Clone the designed sgRNAs into a suitable CRISPR-Cas9 expression vector, such as one co-expressing Cas9 and a selectable marker (e.g., puromycin resistance).
2. Transfection:
-
Cell Line Selection: Choose a cell line relevant to your research interests (e.g., a cancer cell line where BRD9 is implicated).
-
Transfection Method: Transfect the chosen cells with the sgRNA/Cas9 expression vector using a method optimized for your cell line (e.g., lipid-based transfection or electroporation).
3. Selection and Single-Cell Cloning:
-
Enrichment: If your vector contains a selectable marker, apply the appropriate selection agent (e.g., puromycin) to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells from the enriched population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal cell lines.
4. Validation of BRD9 Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the BRD9 gene, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of BRD9 protein expression in the validated knockout clones by Western blot using a specific BRD9 antibody.
Data Presentation: Quantitative Comparison of Degrader Activity
The following table summarizes hypothetical data from an experiment comparing the effect of a BRD9 degrader on the viability of wild-type versus BRD9 knockout cells.
| Cell Line | Treatment | BRD9 Protein Level (% of Control) | Cell Viability (IC50) |
| Wild-Type | Vehicle (DMSO) | 100% | > 10 µM |
| BRD9 Degrader | <5% | 50 nM | |
| BRD9 KO | Vehicle (DMSO) | 0% | > 10 µM |
| BRD9 Degrader | 0% | > 10 µM |
Table 1: Comparison of BRD9 Degrader Activity in Wild-Type vs. BRD9 Knockout Cells. This table illustrates that the BRD9 degrader significantly reduces BRD9 protein levels and cell viability only in the wild-type cells, confirming its on-target activity.
Alternative Methods for On-Target Validation
While CRISPR-Cas9 knockout is the most definitive method, other techniques can also provide evidence for on-target activity.
Comparison of On-Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 KO | Permanent gene disruption leading to complete protein ablation. | Definitive "gold standard"; stable and heritable modification; low off-target effects with careful design. | Time-consuming to generate clonal cell lines; not suitable for essential genes. |
| RNAi (siRNA/shRNA) | Post-transcriptional gene silencing by mRNA degradation. | Relatively quick and easy to implement; transient and tunable knockdown is possible. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| dTAG System | Fusing the target protein with a "degron" tag that can be induced to cause degradation. | Rapid and reversible degradation; tunable control over protein levels. | Requires genetic modification to introduce the tag; potential for the tag to interfere with protein function. |
| Competitive Binding Assays | Using a known ligand to compete with the degrader for binding to the target protein. | Provides direct evidence of target engagement. | Does not directly measure degradation; requires a suitable competitor ligand. |
| Global Proteomics | Mass spectrometry-based analysis to assess changes in the entire proteome upon degrader treatment. | Unbiased, global view of protein level changes; can identify off-targets. | Technically complex and data analysis can be challenging; may not detect all off-targets. |
Table 2: Comparison of On-Target Validation Methods. This table provides a comparative overview of different techniques used to validate the on-target activity of protein degraders.
Conclusion
Validating the on-target activity of a BRD9 degrader is a critical step in its preclinical development. The use of CRISPR-Cas9 knockout cell lines as a negative control provides the most definitive evidence of on-target engagement and efficacy. While alternative methods such as RNAi and the dTAG system offer complementary approaches with their own advantages, the clean and permanent ablation of the target protein through CRISPR-Cas9 remains the gold standard for robust on-target validation. By employing the strategies and protocols outlined in this guide, researchers can confidently establish the specificity of their BRD9-targeting compounds and advance the development of novel cancer therapeutics.
References
Head-to-head comparison of PROTAC BRD9 Degrader-5, CFT8634, and FHD-609
In the rapidly evolving landscape of targeted protein degradation, several molecules have emerged as promising therapeutics for cancers driven by the chromatin remodeler BRD9. This guide provides a head-to-head comparison of two clinical-stage BRD9 degraders, CFT8634 and FHD-609, offering a comprehensive overview for researchers, scientists, and drug development professionals. A third degrader, PROTAC BRD9 Degrader-5, is included in this comparison; however, publicly available experimental data on this compound is limited.
Introduction to BRD9 Degraders
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] In certain cancers, such as synovial sarcoma and SMARCB1-deficient tumors, the cells exhibit a synthetic lethal dependency on BRD9.[2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[4][5] These molecules consist of a ligand that binds to the target protein (BRD9), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Overview of Compared BRD9 Degraders
CFT8634 , developed by C4 Therapeutics, is an orally bioavailable Bifunctional Degradation Activating Compound (BiDAC™) that targets BRD9 for degradation via the Cereblon (CRBN) E3 ligase.[6][7] It is currently in a Phase 1/2 clinical trial for the treatment of synovial sarcoma and SMARCB1-null tumors.[6][8]
FHD-609 , from Foghorn Therapeutics, is an intravenously administered heterobifunctional protein degrader of BRD9.[9][10] It has been investigated in a Phase 1 clinical trial for advanced synovial sarcoma and SMARCB1-loss tumors.[11][12]
This compound is a research chemical available from commercial suppliers.[3] Specific details regarding its E3 ligase ligand, linker composition, and preclinical/clinical data are not extensively published in peer-reviewed literature, limiting a direct comparison with CFT8634 and FHD-609.
Quantitative Data Summary
The following tables summarize the available quantitative data for CFT8634 and FHD-609.
Table 1: Preclinical Efficacy and Potency
| Parameter | CFT8634 | FHD-609 | This compound |
| Degradation Potency (DC50) | 2.7 nM (in SMARCB1-mutant cell lines)[12] | Potent degradation in the low nanomolar range in AML cell lines[13] | Data not available |
| Inhibition of Cell Growth (IC50) | Sensitive in a subset of AML cell lines[13] | IC50 < 20 nM in sensitive AML cell lines[13] | Data not available |
| Route of Administration | Oral[6] | Intravenous[11] | Data not available |
| E3 Ligase Recruited | Cereblon (CRBN)[7] | Cereblon (CRBN) | Data not available |
Table 2: Clinical Trial Information
| Parameter | CFT8634 | FHD-609 | This compound |
| Clinical Trial Phase | Phase 1/2 (NCT05355753)[8] | Phase 1 (NCT04965753)[11] | No clinical trials reported |
| Indications | Synovial Sarcoma, SMARCB1-null tumors[6][8] | Advanced Synovial Sarcoma, Advanced SMARCB1-loss tumors[11][12] | Not applicable |
| Status | Ongoing[8] | Partial clinical hold (as of April 2023)[14][15] | Not applicable |
| Key Reported Adverse Events | Data not yet fully reported | QTc prolongation, syncope, dysgeusia, dry mouth, fatigue, anemia[12][16] | Not applicable |
| Preliminary Efficacy | High levels of BRD9 degradation did not result in sufficient efficacy in heavily pre-treated patients as a single agent.[8] | 1 partial response (2%), 8 stable disease (15%) in 55 patients[12][16] | Not applicable |
Signaling Pathways and Experimental Workflows
BRD9 PROTAC Mechanism of Action
The degradation of BRD9 by a PROTAC involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon). This proximity facilitates the transfer of ubiquitin molecules to BRD9, marking it for destruction by the proteasome. The subsequent degradation of BRD9 disrupts the function of the ncBAF complex, leading to downstream effects on gene expression and ultimately inhibiting cancer cell growth.[1]
Caption: Mechanism of action of a BRD9 PROTAC.
Experimental Workflow for Comparing BRD9 Degraders
A typical workflow to compare the efficacy of different BRD9 degraders would involve a series of in vitro and in vivo experiments.
Caption: Experimental workflow for comparing BRD9 degraders.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize and compare BRD9 degraders. Specific details may need to be optimized for particular cell lines and reagents.
Western Blot for BRD9 Degradation
-
Cell Treatment: Seed BRD9-dependent cancer cells (e.g., synovial sarcoma cell lines) in 6-well plates. The following day, treat the cells with a dose range of each BRD9 degrader (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the percentage of BRD9 degradation relative to the vehicle control. The DC50 value (the concentration at which 50% of the protein is degraded) can be calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degraders for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human synovial sarcoma cells into the flank of immunodeficient mice (e.g., NOD-scid IL2Rgnull or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, CFT8634, FHD-609 at various doses).
-
Drug Administration: Administer the compounds according to their specified route and schedule (e.g., oral gavage for CFT8634, intravenous injection for FHD-609).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested to assess BRD9 protein levels by western blot or immunohistochemistry to confirm target engagement.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the final tumor volumes and tumor growth inhibition between the treatment groups and the vehicle control group.
Conclusion
Both CFT8634 and FHD-609 have demonstrated the ability to degrade BRD9 and exhibit anti-tumor activity in preclinical models. CFT8634 offers the advantage of oral bioavailability, which is often preferred for chronic cancer therapy. FHD-609, administered intravenously, has shown preliminary clinical activity, although its development has been impacted by a partial clinical hold due to cardiac-related toxicities. The lack of publicly available data for this compound prevents a direct comparison. The choice between these degraders for future research or clinical development will depend on a comprehensive evaluation of their efficacy, safety profiles, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a framework for such comparative studies.
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 2. elifesciences.org [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Xenografting Human Musculoskeletal Sarcomas in Mice, Chick Embryo, and Zebrafish: How to Boost Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. Sarcoma Xenograft - Altogen Labs [altogenlabs.com]
- 11. c4therapeutics.com [c4therapeutics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. foghorntx.com [foghorntx.com]
- 14. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Growth Analysis of Ewing Sarcoma Cell Lines Using Subcutaneous Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of BRD9 Degradation by Diverse PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to BRD9 PROTAC Performance
The targeted degradation of bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by hijacking the cell's natural protein disposal system. This guide provides a comparative kinetic analysis of different BRD9-targeting PROTACs, supported by experimental data and detailed methodologies to aid in the selection and development of potent BRD9 degraders.
Quantitative Comparison of BRD9 PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum level of degradation (Dmax), indicating the extent of protein removal. The following table summarizes the kinetic parameters of several published BRD9 PROTACs that recruit different E3 ubiquitin ligases.
| PROTAC Name | E3 Ligase Recruited | Target Warhead | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| dBRD9 | CRBN | BI-7273 derivative | 50 | Not Reported | Not Specified | [1] |
| VZ185 | VHL | BI-7273 derivative | 1.8 | >90 | EOL-1 | [1] |
| DBr-1 | DCAF1 | BI-9564 | 90 | Not Reported | HEK293 | [2] |
| PROTAC 23 | VHL | BI-7273 | 1.8 | Not Reported | EOL-1 | [1] |
| AMPTX-1 | DCAF16 | Proprietary | 0.5 (MV4-11), 2 (MCF-7) | 93 (MV4-11), 70 (MCF-7) | MV4-11, MCF-7 | [3] |
| E5 | Not Disclosed | Not Disclosed | 0.016 | Not Reported | MV4-11 | [4] |
Experimental Protocols
The determination of DC50 and Dmax values relies on robust and sensitive assays to quantify protein levels within cells following PROTAC treatment. The two most common methods employed in the cited studies are the HiBiT Protein Degradation Assay and traditional Immunoblotting (Western Blotting).
HiBiT Protein Degradation Assay
This assay provides a quantitative and high-throughput method for measuring protein degradation kinetics in live cells.[5][6]
-
Cell Line Generation: A cell line is engineered using CRISPR/Cas9 to endogenously express the target protein (BRD9) fused with an 11-amino-acid HiBiT tag. These cells also stably express the LgBiT protein, which complements HiBiT to form a functional NanoLuc luciferase.[6]
-
Cell Plating: The engineered cells are seeded in multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.[5]
-
Compound Treatment: PROTACs are serially diluted to various concentrations and added to the cells. A DMSO control is included to establish the baseline protein level.
-
Lysis and Detection: After a specified incubation period (e.g., 2, 4, 8, 24 hours), a lytic reagent containing the LgBiT protein and luciferase substrate is added to the wells.[6]
-
Luminescence Measurement: The plate is incubated to allow for cell lysis and signal stabilization before measuring the luminescence using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of HiBiT-tagged BRD9 remaining in the cells.[7]
-
Data Analysis: The luminescence readings are normalized to the DMSO control to determine the percentage of remaining protein at each PROTAC concentration. These values are then plotted against the log of the PROTAC concentration, and a dose-response curve is fitted to calculate the DC50 and Dmax values.[7]
Immunoblotting (Western Blotting)
Immunoblotting is a conventional and widely used technique to visualize and semi-quantitatively measure protein levels.
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of the PROTAC for a defined period. After treatment, the cells are washed and lysed in a buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BRD9. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to confirm equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting signal is captured using an imaging system.
-
Densitometry Analysis: The intensity of the bands corresponding to BRD9 and the loading control are quantified using image analysis software. The BRD9 band intensity is normalized to the loading control, and these values are then normalized to the DMSO-treated control to determine the percentage of remaining protein.
Visualizing the Mechanism and Impact of BRD9 Degradation
To better understand the processes involved in PROTAC-mediated degradation and the downstream consequences of removing BRD9, the following diagrams illustrate the general PROTAC mechanism of action and a key signaling pathway influenced by BRD9.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Key signaling pathways affected by BRD9 degradation.[2][8]
References
- 1. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells [mdpi.com]
- 2. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. promega.com [promega.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. Target Degradation [worldwide.promega.com]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry-Based Proteomics for Off-Target Identification
For researchers, scientists, and drug development professionals, understanding the off-target effects of drug candidates is paramount to ensuring safety and efficacy. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the unbiased identification of off-target interactions. This guide provides a comparative overview of the leading MS-based proteomics techniques, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The identification of unintended molecular interactions, or "off-targets," is a critical step in drug development. These interactions can lead to adverse drug reactions and toxicity, or in some cases, provide opportunities for drug repositioning. This guide focuses on three prominent techniques: Affinity-Based Proteomics, Cellular Thermal Shift Assay (CETSA), and Thermal Proteome Profiling (TPP).
Comparative Analysis of Off-Target Identification Techniques
The choice of method for off-target identification depends on several factors, including the properties of the small molecule, the biological context, and the desired depth of proteome coverage. The following table summarizes the key characteristics and performance metrics of Affinity-Based Proteomics, CETSA, and TPP.
| Feature | Affinity-Based Proteomics | Cellular Thermal Shift Assay (CETSA) | Thermal Proteome Profiling (TPP) |
| Principle | A tagged version of the drug is used to "pull down" interacting proteins from a cell lysate. | Measures the change in thermal stability of a target protein upon ligand binding. | A proteome-wide extension of CETSA that assesses changes in thermal stability for thousands of proteins simultaneously. |
| Requirement for Drug Modification | Yes, requires chemical modification to immobilize the drug or add an affinity tag.[1][2] | No, uses the unmodified drug.[3] | No, uses the unmodified drug.[4][5] |
| Throughput | Can be adapted for high-throughput screening. | Low to medium throughput, typically focused on one or a few proteins.[3][6] | High-throughput, capable of analyzing thousands of proteins in a single experiment.[4][7] |
| Typical Number of Identified Proteins | Variable, dependent on the affinity and specificity of the probe. | One to a few proteins per experiment. | Can identify and quantify over 7,000 proteins.[7] |
| Quantitative Approach | Label-based (e.g., SILAC) or label-free quantification of enriched proteins. | Western Blotting for quantification of the soluble protein fraction.[3][6] | Isobaric tagging (e.g., TMT) or label-free (e.g., DIA) mass spectrometry for proteome-wide quantification.[8][9][10] |
| Advantages | High sensitivity for strong interactors; well-established methodology.[2] | Directly measures target engagement in a cellular context without drug modification.[3] | Unbiased, proteome-wide view of on- and off-target engagement; applicable in live cells and tissues.[4][5] |
| Limitations | Drug modification may alter binding; potential for non-specific binding to the affinity matrix.[1] | Limited to a few proteins at a time; requires specific antibodies for detection.[7] | May not detect interactions that do not induce a thermal shift; challenges with membrane proteins. |
Experimental Protocols
Detailed methodologies for each technique are crucial for successful implementation. Below are summaries of the key experimental steps for each approach.
Affinity-Based Proteomics Protocol
-
Probe Synthesis: Synthesize a derivative of the drug of interest with a reactive group for immobilization or an affinity tag (e.g., biotin).[2]
-
Immobilization: Covalently attach the drug derivative to a solid support (e.g., agarose beads).[2]
-
Cell Lysis: Prepare a protein lysate from cells or tissues of interest.
-
Affinity Purification: Incubate the immobilized drug with the cell lysate to allow for binding of target and off-target proteins.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the solid support.
-
Sample Preparation for MS: Digest the eluted proteins into peptides, typically using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the drug-treated sample compared to a control (e.g., beads without the drug).
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot-Based)
-
Cell Treatment: Treat intact cells or cell lysates with the drug of interest or a vehicle control.[3][6]
-
Heating: Aliquot the treated samples and heat them to a range of temperatures to induce protein denaturation.[6]
-
Cell Lysis (for intact cells): Lyse the cells to release the soluble proteins.
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.[3]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the proteins in the supernatant by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Detection: Use a secondary antibody conjugated to a reporter enzyme or fluorophore for detection and quantification of the protein bands.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the drug indicates target engagement.[3]
Thermal Proteome Profiling (TPP) Protocol
-
Cell Treatment and Heating: Similar to CETSA, treat cells with the drug or vehicle and heat aliquots to a range of temperatures.[4]
-
Lysis and Ultracentrifugation: Lyse the cells and separate the soluble protein fraction by ultracentrifugation.[4]
-
Protein Digestion and Labeling: Digest the proteins from each temperature point into peptides and label them with isobaric tags (e.g., TMTpro).[9]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them in a single LC-MS/MS run.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature. Fit the data to melting curves for each protein and identify proteins that show a significant thermal shift upon drug treatment.[11]
Visualizing Workflows and Pathways
Understanding the experimental workflows and the biological context of off-target effects is facilitated by clear diagrams.
Affinity-Based Proteomics Workflow.
CETSA and TPP Experimental Workflow.
EGFR Signaling Pathway and Potential Off-Target Interactions
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and it is frequently dysregulated in cancer.[12][13][14] Kinase inhibitors targeting EGFR are a major class of anti-cancer drugs. However, off-target effects of these inhibitors can lead to toxicity or unexpected therapeutic outcomes.[15]
EGFR Signaling and Off-Target Interactions.
Conclusion
Mass spectrometry-based proteomics offers a suite of powerful, unbiased methods for the identification of drug off-targets. Affinity-based proteomics is a classic and sensitive approach, but requires drug modification. CETSA provides a low-to-medium throughput method to confirm target engagement in a native cellular environment without modifying the drug. TPP stands out as a high-throughput, proteome-wide technique to comprehensively map on- and off-target interactions in living cells. The choice of method should be guided by the specific research question, the nature of the compound, and available resources. By carefully considering the strengths and limitations of each technique, researchers can effectively de-risk their drug candidates and gain deeper insights into their mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 3. news-medical.net [news-medical.net]
- 4. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ClinPGx [clinpgx.org]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Unraveling the Impact of BRD9 Degradation on BAF Complex Integrity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PROTAC BRD9 Degrader-5 and other alternatives in assessing their impact on the integrity of the BAF (SWI/SNF) chromatin remodeling complex. This document synthesizes key experimental findings, presents quantitative data for objective comparison, and details the underlying methodologies.
The bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) complex, a variant of the larger BAF chromatin remodeling machinery that plays a critical role in regulating gene expression. The therapeutic potential of targeting BRD9 has garnered significant interest, particularly in oncology. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 represent a promising strategy. This guide focuses on "this compound" and compares its effects with other BRD9-targeting compounds, providing insights into their mechanisms and consequences for BAF complex stability. While specific data for "this compound" is emerging, this guide utilizes data from the well-characterized and potent BRD9 degrader, dBRD9-A, as a representative example of a BRD9 PROTAC.
Mechanism of Action: PROTAC-mediated Degradation of BRD9
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. A BRD9 PROTAC, such as dBRD9-A, consists of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
Comparative Analysis of BRD9-Targeting Compounds
The efficacy of targeting BRD9 can be achieved through different modalities, primarily through small molecule inhibition of its bromodomain or through induced degradation via PROTACs. Experimental evidence suggests that degradation of BRD9 is significantly more potent than simple inhibition in eliciting a biological response.
| Compound | Type | Mechanism of Action | Potency (IC50/DC50) | Impact on BAF Complex Integrity |
| dBRD9-A | PROTAC Degrader | Induces proteasomal degradation of BRD9 | DC50 in low nM range | Disrupts ncBAF complex; leads to loss of other ncBAF-specific subunits like GLTSCR1/L from the complex. |
| VZ185 | PROTAC Degrader | Induces proteasomal degradation of BRD9 and BRD7 | DC50 for BRD9 ~4 nM | Leads to degradation of both BRD9 and BRD7, potentially impacting both ncBAF and PBAF complexes. |
| BI-7273 | Bromodomain Inhibitor | Competitively inhibits the acetyl-lysine binding pocket of the BRD9 bromodomain | IC50 in the nM range | Does not directly cause degradation of BRD9 or disrupt the BAF complex structure. |
| I-BRD9 | Bromodomain Inhibitor | Competitively inhibits the acetyl-lysine binding pocket of the BRD9 bromodomain | IC50 in the nM range | Does not directly cause degradation of BRD9 or disrupt the BAF complex structure. |
Quantitative Impact of BRD9 Degradation on BAF Complex Subunits
Recent studies utilizing quantitative mass spectrometry have provided direct evidence of the impact of BRD9 degradation on the composition of the BAF complex. In synovial sarcoma cells, treatment with the BRD9 degrader dBRD9-A led to significant changes in the abundance of other BAF complex members within purified SS18-SSX (a fusion oncoprotein that incorporates into the BAF complex) complexes.
The following table summarizes the fold-change in abundance of key BAF complex subunits upon treatment with dBRD9-A, as identified by mass spectrometry.
| BAF Subunit | Complex Association | Fold Change upon dBRD9-A Treatment |
| BRD9 | ncBAF | -2.8 |
| GLTSCR1/L | ncBAF | -1.5 |
| SMARCA4 | Core Subunit | -0.2 |
| SMARCB1 | Core Subunit | -0.1 |
| SMARCC1 | Core Subunit | -0.3 |
| SMARCC2 | Core Subunit | -0.1 |
| ARID1A | cBAF | 0.1 |
| ARID1B | cBAF | 0.2 |
| PBRM1 | PBAF | 0.1 |
| BRD7 | PBAF | 0.0 |
Data adapted from quantitative interaction proteomics of SS18-SSX containing complexes in HSSYII cells treated with dBRD9-A for 24 hours. Fold change is represented as log2(dBRD9-A / DMSO).
These data indicate that the degradation of BRD9 leads to a significant reduction of another ncBAF-specific subunit, GLTSCR1/L, from the complex, suggesting that BRD9 plays a crucial role in the assembly and/or stability of the ncBAF complex. The core BAF subunits and subunits specific to other BAF complex variants (cBAF and PBAF) were largely unaffected.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Co-Immunoprecipitation (Co-IP) of BAF Complexes
This protocol outlines the general steps for the immunoprecipitation of BAF complexes from cell lysates to analyze their composition.
Comparative Guide to Selective BRD9 Degraders: A Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent proteolysis-targeting chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9), a key subunit of the BAF chromatin remodeling complex and a therapeutic target in certain cancers. Given the high degree of structural similarity among bromodomain family members, understanding the cross-reactivity profile of a BRD9 degrader is critical for interpreting its biological effects and predicting potential off-target liabilities.
This document focuses on a highly potent and selective BRD9 PROTAC, referred to in a recent study as E5 , and compares its performance with other notable BRD9-targeting degraders: CFT8634 , dBRD9 , and the dual BRD7/BRD9 degrader VZ185 .[1][2]
Mechanism of Action: PROTAC-Mediated BRD9 Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, BRD9), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
Evaluating the Downstream Transcriptional Effects of BRD9 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream transcriptional effects of Bromodomain-containing protein 9 (BRD9) degradation versus its inhibition. BRD9 is an epigenetic "reader" and a critical component of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF), which plays a significant role in regulating gene expression.[1][2] Its involvement in various cancers, including synovial sarcoma, multiple myeloma, and acute myeloid leukemia (AML), has made it a compelling therapeutic target.[1][3][4] This document summarizes key experimental findings, compares the efficacy of targeted degradation with small molecule inhibition, and provides detailed experimental protocols to support further research.
BRD9 Degradation vs. Bromodomain Inhibition: A Head-to-Head Comparison
Targeting BRD9 can be achieved through two primary strategies: inhibition of its bromodomain, which prevents it from binding to acetylated histones, or targeted degradation, which eliminates the entire protein from the cell using technologies like Proteolysis Targeting Chimeras (PROTACs). Experimental evidence across multiple cancer models indicates that degradation elicits a more robust and comprehensive therapeutic response than simple inhibition.[3][4]
Degraders, such as dBRD9-A, lead to a more profound and sustained loss of BRD9 from chromatin compared to bromodomain inhibitors like BI-7273 or I-BRD9.[3][5] This suggests that BRD9 has functions independent of its bromodomain that are critical for its oncogenic activity, which are only addressed by protein degradation.[3] For instance, in synovial sarcoma, BRD9 degradation leads to a greater therapeutic response than bromodomain inhibition.[3] Furthermore, proteomics data show that BRD9 degradation disrupts the proper assembly of the GBAF (ncBAF) complex, a consequence not observed with inhibitors alone.[3][6]
Data Presentation: Quantitative Effects of BRD9 Degradation
The following tables summarize the quantitative downstream effects of BRD9 degradation from key studies.
Table 1: Comparative Analysis of Gene Expression Changes (Degradation vs. Inhibition/Knockdown)
| Cell Line / Model | Treatment | Upregulated Genes | Downregulated Genes | Key Findings & Reference |
| Synovial Sarcoma | dBRD9-A (Degrader) | 71 | 220 | Degradation primarily leads to gene downregulation, affecting oncogenic programs.[3][7] |
| AML (U937 cells) | shBRD9 (Knockdown) | 412 | 1,701 | Knockdown leads to widespread transcriptional repression, affecting proliferation and immune pathways.[8] |
| Multiple Myeloma | dBRD9-A (Degrader) | 766 | 597 | Pathways for ribosome biogenesis and rRNA processing are the most significantly downregulated.[4] |
| Multiple Myeloma | shBRD9 (Knockdown) | 1,413 | 1,436 | Confirms the findings from degrader treatment, with significant downregulation of ribosomal genes.[4] |
| Prostate Cancer (LNCaP) | I-BRD9 (Inhibitor) | 2,423 | 2,038 | Inhibition affects 4,461 genes, with significant overlap with AR inhibition.[5] |
| Prostate Cancer (LNCaP) | shBRD9 (Knockdown) | 1,123 | 1,338 | Knockdown affects 2,461 genes, enriching for cell cycle and DNA replication processes.[5] |
Table 2: Key Downregulated Genes and Pathways Following BRD9 Degradation
| Cancer Type | Key Downregulated Genes | Key Downregulated Pathways |
| Synovial Sarcoma | Genes associated with super-enhancers (e.g., FGF2, EGR1) | Oncogenic transcriptional programs driven by the SS18-SSX fusion protein.[3] |
| Multiple Myeloma | MYC, Ribosomal protein genes (RPLs, RPSs), rRNA processing genes | Ribosome biogenesis, rRNA processing, MYC targets.[4][9] |
| Acute Myeloid Leukemia | MYC, E2F target genes | Proliferation, DNA replication, immune response (Interferon-α/γ).[8] |
| Prostate Cancer | Androgen Receptor (AR) target genes (KLK3, TMPRSS2) | Androgen Receptor (AR) signaling.[5] |
| Normal Hematopoiesis | VWF, RAB27B, PPBP, KLF1 | Megakaryocytic and erythroid lineage differentiation.[2] |
Table 3: Effects of BRD9 Degradation on Chromatin Occupancy and Epigenetic Marks
| Experiment | Observation | Implication | Reference |
| BRD9 ChIP-Rx | Near-complete loss of BRD9 binding across the genome after dBRD9-A treatment. | Degradation is highly efficient at removing BRD9 from its sites of action (promoters and enhancers). | [3][9] |
| RNA Polymerase II ChIP-seq | BRD9 co-localizes with RNAPII at virtually all active gene promoters. | BRD9 is directly involved in regulating active transcription. | [9] |
| H3K27Ac ChIP-seq | BRD9 binding is highest at super-enhancer elements with high levels of H3K27Ac. | BRD9 is recruited to active chromatin regions to drive expression of key oncogenes. | [3][9] |
| BRD4 ChIP-seq | BRD9 and BRD4 have highly overlapping genomic binding sites. | BRD9 cooperates with BET proteins like BRD4 to regulate transcription.[5][9] |
Mechanisms of Transcriptional Control and Downstream Consequences
BRD9 degradation impacts transcription through several interconnected mechanisms, which are visualized in the diagrams below.
-
Disruption of the ncBAF Complex: BRD9 is essential for the proper assembly of the ncBAF chromatin remodeling complex. Its degradation leads to the loss of other GBAF-specific members, such as GLTSCR1/L, from fusion protein complexes in synovial sarcoma, thereby crippling the complex's function.[3]
-
Cooperation with BET Proteins: BRD9 physically interacts and co-localizes on chromatin with the BET proteins BRD2 and BRD4.[5][10] This cooperation is critical for regulating gene expression, including AR-target genes in prostate cancer and ribosome biogenesis genes in multiple myeloma.[5][9] Degradation of BRD9 can reduce the association of BRD4 with the core SWI/SNF ATPase BRG1.[5]
-
Prevention of R-Loop Formation: In leukemia, BRD9 plays a crucial role in recruiting BRD2 and BRD4 to chromatin to prevent the formation of R-loops (three-stranded nucleic acid structures of RNA and DNA).[10][11] Depletion of BRD9 leads to R-loop accumulation, which causes conflicts between transcription and replication, resulting in DNA damage and cell death.[11][12]
-
Regulation of Master Transcription Factors: BRD9 degradation directly impacts the expression and activity of key oncogenic transcription factors. This includes downregulating MYC and its target genes in AML and multiple myeloma, reducing AR signaling in prostate cancer, and modulating GATA1 activity in hematopoietic stem cells.[2][4][5]
Mandatory Visualizations
Caption: BRD9's role in transcriptional regulation within the ncBAF complex.
Caption: Workflow for comparing BRD9 degradation versus inhibition.
Caption: Downstream consequences of BRD9 degradation in leukemia.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
RNA-Sequencing (RNA-seq) for Gene Expression Profiling
-
Objective: To quantify genome-wide changes in gene expression following BRD9 degradation or inhibition.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., LNCaP, synovial sarcoma cells) and treat with a BRD9 degrader (e.g., dBRD9-A), inhibitor (e.g., I-BRD9), or DMSO vehicle control for the desired time (e.g., 6, 24, or 72 hours).[3][5]
-
RNA Isolation: Harvest cells and isolate total RNA using TRIzol reagent followed by a column-based purification kit (e.g., RNeasy Kit, Qiagen) to ensure high purity.[13]
-
Library Preparation: Prepare sequencing libraries from total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing on a platform like Illumina NovaSeq.
-
Data Analysis:
-
Align sequenced reads to a reference human genome (e.g., hg19 or GRCh38).[5][8]
-
Quantify gene expression levels (e.g., as counts or transcripts per million).
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or downregulated between treatment and control groups (e.g., padj < 0.05).[2][5]
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify biological pathways enriched among the differentially expressed genes.[8]
-
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To map the genome-wide binding sites of BRD9 and other proteins (e.g., RNA Pol II, BRD4) and to profile histone modifications (e.g., H3K27Ac).
-
Methodology:
-
Cell Treatment & Cross-linking: Treat cells as described for RNA-seq. Cross-link protein-DNA complexes by adding 1% formaldehyde directly to the culture media for 10 minutes, followed by quenching with glycine.[11]
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a specific primary antibody against the protein of interest (e.g., anti-BRD9, anti-BRD4, anti-H3K27Ac).[11][13]
-
Complex Capture: Capture the antibody-bound chromatin complexes using Protein A/G magnetic beads.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Digest remaining proteins with Proteinase K.
-
DNA Purification & Library Preparation: Purify the ChIP DNA and prepare sequencing libraries. For quantitative comparisons (ChIP-Rx), a spike-in control from another species can be added.[3][9]
-
Sequencing & Analysis:
-
Sequence the libraries and align reads to the reference genome.[8]
-
Perform peak calling using software like MACS2 to identify regions of significant enrichment (binding sites) compared to an input control.[8]
-
Annotate peaks to nearby genes and genomic features (promoters, enhancers).[11]
-
Visualize data in a genome browser (e.g., IGV) and perform metagene analysis to assess signal enrichment at specific genomic regions like transcription start sites (TSS).[2][5]
-
-
Quantitative Proteomics for Selectivity and Complex Integrity
-
Objective: To assess the selectivity of a degrader across the entire proteome and to analyze changes in protein-protein interactions within the ncBAF complex.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., MV4-11) with the degrader or vehicle control for a specified time (e.g., 6 hours).[14]
-
Lysis and Digestion: Lyse cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (TMT): Label peptides from different conditions (e.g., control vs. treatment) with tandem mass tags (TMT). This allows for multiplexed analysis and precise relative quantification.[14]
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Calculate the fold-change in abundance for each protein in the degrader-treated sample relative to the control. A volcano plot is typically used to visualize proteins that are significantly depleted.[14] For interaction proteomics, an initial immunoprecipitation of a bait protein (e.g., SS18-SSX) is performed before MS analysis to identify changes in interacting partners.[3]
-
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 7. elifesciences.org [elifesciences.org]
- 8. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic and pharmacological control of pigmentation via Bromodomain Protein 9 (BRD9) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Comparative Analysis of the In Vivo Efficacy of BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of several prominent BRD9 degraders. Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in various cancers, including synovial sarcoma and certain hematological malignancies. Targeted degradation of BRD9 using Proteolysis Targeting Chimeras (PROTACs) has shown significant promise in preclinical studies, offering a novel therapeutic modality. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to facilitate an objective comparison of leading BRD9 degraders.
Data Presentation: Comparative Efficacy of BRD9 Degraders
The following table summarizes the in vitro and in vivo performance of key BRD9 degraders based on available preclinical data.
| Degrader Name | E3 Ligase Recruited | Cell Line | DC50 (in vitro) | IC50 (in vitro) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CFT8634 | CRBN | Synovial Sarcoma (unspecified) | 2 nM | - | Patient-Derived Xenograft (PDX) models of synovial sarcoma (SA13412 and 310) | Oral, dose-dependent | Significant and dose-dependent inhibition of tumor growth; durable tumor regression in the SA13412 model.[1][2] | [1][2][3] |
| CW-3308 | Cereblon | G401 (rhabdoid tumor), HS-SY-II (synovial sarcoma) | < 10 nM | 185 nM (G401), 2.7 µM (HS-SY-II) | HS-SY-II synovial sarcoma xenograft | Oral, 25 and 50 mg/kg | 57% and 60% TGI, respectively.[4][5] | [4][5] |
| PROTAC E5 | Unspecified | MV4-11 (AML), OCI-LY10 (lymphoma) | 16 pM | 0.27 nM (MV4-11), 1.04 nM (OCI-LY10) | Xenograft tumor models | - | Confirmed therapeutic efficacy. | |
| dBRD9-A | CRBN | Synovial Sarcoma (HSSYII) | - | - | Synovial sarcoma xenograft | 50 mg/kg, once daily | Inhibited tumor progression over 24 days.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments cited in this guide, with specific details for each degrader where available.
Subcutaneous Xenograft Model for Efficacy Studies
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to assess the in vivo efficacy of BRD9 degraders.
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., synovial sarcoma HS-SY-II, acute myeloid leukemia MV4-11) are cultured under standard conditions.
-
A specific number of cells (typically 5 x 10^6 to 10 x 10^6) are resuspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or NSG mice).[6]
-
-
Tumor Growth Monitoring:
-
Drug Formulation and Administration:
-
CFT8634: Formulated for oral administration. Specific vehicle composition is proprietary.[2][8]
-
CW-3308: Administered orally. The specific formulation for in vivo studies is not detailed in the available literature.[4][5]
-
PROTAC E5: The formulation for in vivo administration is not specified in the reviewed literature.
-
dBRD9-A: The formulation for in vivo administration is not detailed in the available literature.[1]
-
Dosing is initiated once tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Efficacy Assessment:
-
Tumor volumes and body weights of the mice are recorded throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.
-
Western Blot Analysis of BRD9 Degradation in Tumor Tissue
This protocol describes the method to confirm target engagement and degradation in tumor tissues from xenograft models.
-
Tissue Lysis:
-
Excised tumor tissues are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BRD9.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.[9]
-
Mandatory Visualizations
Mechanism of Action of BRD9 Degraders
The following diagram illustrates the general mechanism of action of BRD9 PROTACs, which involves the formation of a ternary complex to induce ubiquitination and subsequent proteasomal degradation of the BRD9 protein.
Caption: General mechanism of action of BRD9 PROTACs.
Downstream Signaling Pathway of BRD9 Degradation
Degradation of BRD9 has been shown to impact several key signaling pathways, notably leading to the downregulation of the oncogenic transcription factor MYC and affecting cell cycle progression and ribosome biogenesis.[9][10]
Caption: Downstream effects of BRD9 degradation on key signaling pathways.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for conducting an in vivo efficacy study of a BRD9 degrader using a xenograft model.
Caption: Typical workflow for an in vivo efficacy study of a BRD9 degrader.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Xenograft tumor model [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foghorntx.com [foghorntx.com]
Validating the Ternary Complex of BRD9 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to validate the formation of a ternary complex by PROTAC BRD9 degraders. While specific experimental data for PROTAC BRD9 Degrader-5 is not publicly available, this document outlines the essential validation workflows and compares data from other prominent BRD9 degraders, offering a framework for evaluation.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation. These heterobifunctional molecules induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. The formation of a stable ternary complex, consisting of the PROTAC, the target protein (e.g., BRD9), and an E3 ligase, is a critical step for efficient protein degradation.[1][2][3]
The PROTAC Mechanism of Action: A Three-Component System
The efficacy of a PROTAC is intrinsically linked to its ability to induce and stabilize a ternary complex. This process is often characterized by cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other. The stability of this complex is a key determinant of the subsequent ubiquitination and degradation rates.[2]
Caption: Mechanism of Action for a BRD9 PROTAC Degrader.
Comparative Performance of BRD9 Degraders
While data for this compound is unavailable, several other BRD9 degraders have been characterized, providing benchmarks for potency and efficacy. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell proliferation are key performance indicators.
| Degrader Name | E3 Ligase Recruited | DC50 | IC50 | Cell Line | Reference |
| PROTAC BRD9 Degrader-8 (E5) | Cereblon (CRBN) | 16 pM | 0.27 nM | MV4-11 | [4][5][6] |
| 1.04 nM | OCI-LY10 | [4][5][6] | |||
| CFT8634 | Cereblon (CRBN) | 2.7 nM | Not Reported | SMARCB-1 mutant cells | [7] |
| FHD-609 | Cereblon (CRBN) | ~0.08 nM (80 pM) | Picomolar range | Synovial sarcoma cells | [8][9][10] |
| dBRD9 | Cereblon (CRBN) | Not Reported | 56.6 nM | MOLM-13 | |
| DBr-1 | DCAF1 | 90 nM | Not Reported | HEK293 | [11] |
Experimental Protocols for Ternary Complex Validation
Validating the formation and stability of the ternary complex is paramount. Several biophysical techniques are routinely employed for this purpose.[2]
Caption: Key biophysical assays for ternary complex validation.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics (association and dissociation rates) and affinity of binding events in real-time.
-
Principle: One binding partner (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the second protein partner (BRD9) and the PROTAC is flowed over the surface. The formation of the ternary complex on the chip surface causes a change in the refractive index, which is detected.
-
Protocol Outline:
-
Immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.
-
Prepare a dilution series of the PROTAC degrader.
-
Inject a mixture of a constant concentration of purified BRD9 and varying concentrations of the PROTAC over the sensor surface.
-
Monitor the association and dissociation phases to determine the on-rate (ka) and off-rate (kd).
-
Calculate the equilibrium dissociation constant (KD) from the kinetic constants (kd/ka).
-
The stability of the ternary complex is often reflected by a slow dissociation rate.[2]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of one component (e.g., BRD9 and PROTAC) is titrated into a solution of the other binding partner (E3 ligase) in the calorimeter cell. The heat released or absorbed upon binding is measured.
-
Protocol Outline:
-
Load the purified E3 ligase into the sample cell of the calorimeter.
-
Load a solution of pre-mixed purified BRD9 and the PROTAC into the injection syringe.
-
Perform a series of injections of the BRD9-PROTAC mixture into the E3 ligase solution.
-
Measure the heat change after each injection.
-
Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
-
Förster Resonance Energy Transfer (FRET) - based Assays
FRET assays are used to measure the proximity of two molecules in solution.
-
Principle: The target protein (BRD9) and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. When the PROTAC brings the two proteins into close proximity (within 1-10 nm), energy is transferred from the donor to the acceptor, resulting in a measurable change in fluorescence.
-
Protocol Outline:
-
Label purified BRD9 with a donor fluorophore (e.g., Alexa Fluor 488) and the E3 ligase with an acceptor fluorophore (e.g., Alexa Fluor 647).
-
Mix the labeled proteins in a microplate well.
-
Add a dilution series of the PROTAC degrader.
-
Incubate to allow for ternary complex formation.
-
Measure the fluorescence emission at the donor and acceptor wavelengths.
-
An increase in the acceptor fluorescence and a corresponding decrease in the donor fluorescence indicate FRET and thus, ternary complex formation.
-
In-Cell Target Engagement and Degradation
While biophysical assays confirm the formation of the ternary complex with purified components, it is crucial to validate target engagement and degradation in a cellular context.
Caption: Workflow for in-cell validation of PROTAC activity.
-
NanoBRET/HiBiT Assays: These are live-cell assays that can measure the proximity of the target protein and the E3 ligase, providing real-time evidence of ternary complex formation within the cell.[12]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down the E3 ligase and then probe for the presence of the target protein (BRD9), confirming their interaction in a cellular lysate after treatment with the PROTAC.
-
Western Blotting: This is the standard method to quantify the reduction in the levels of the target protein after treating cells with the PROTAC, allowing for the determination of the DC50 value.
References
- 1. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 10. foghorntx.com [foghorntx.com]
- 11. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC BRD9 Degrader-5
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of PROTAC BRD9 Degrader-5, a novel proteolysis targeting chimera used in advanced biomedical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a research-use-only compound, the long-term environmental and toxicological effects of this compound are not yet fully understood, necessitating a cautious approach to its handling and disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from a similar compound, PROTAC BRD9 Degrader-1, indicates a potential for skin and eye irritation.
Mandatory PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling bulk quantities.
Waste Categorization and Collection
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes, but is not limited to:
-
Unused or expired this compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, tubes, and flasks.
-
Spill cleanup materials.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams. The container should be made of a material compatible with the solvents used to dissolve the PROTAC.
-
Solid Waste: Collect all contaminated solid materials in a separate, clearly labeled hazardous waste bag or container.
Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary solvent(s) and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
Disposal Procedures: A Step-by-Step Guide
The following step-by-step process outlines the approved procedure for the disposal of this compound.
Step 1: Decontamination of Work Surfaces
-
Following any experiment involving this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable solvent, such as 70% ethanol or isopropanol, followed by a general laboratory cleaning agent.
-
All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.
Step 2: Collection of Waste
-
Carefully transfer all liquid and solid waste into their respective, properly labeled hazardous waste containers as described in Section 2.
-
Ensure that waste containers are kept securely closed when not in use.
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from sources of ignition and incompatible chemicals.
Step 4: Arranging for Disposal
-
Once a waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection by a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical waste through standard laboratory drains or as regular trash.
Spill Response:
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste. Decontaminate the spill area as described in Step 1. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline |
| Waste Accumulation Time | Typically not to exceed 90 days in a satellite accumulation area, but refer to your institution's policy. |
| Maximum Container Size | Varies by institution, but generally smaller containers (e.g., 1-4 liters) are preferred for liquids. |
| pH for Aqueous Waste | If neutralization is permitted by your EHS, the final pH should generally be between 6.0 and 9.0. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for chemical waste disposal.
Personal protective equipment for handling PROTAC BRD9 Degrader-5
Essential Safety and Handling Guide for PROTAC BRD9 Degrader-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent research compound.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
| PPE Category | Specification |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Eye Protection | Safety goggles with side-shields |
| Skin and Body | Protective clothing (e.g., lab coat) |
| Respiratory | Suitable respirator if dust or aerosols may be generated |
II. Safe Handling Procedures
Adherence to proper handling protocols is critical to prevent accidental exposure and contamination.
A. Engineering Controls:
-
Work in a well-ventilated area.
-
The use of a chemical fume hood is strongly recommended.
-
Ensure a safety shower and eye wash station are readily accessible.[1]
B. Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Avoid Inhalation and Contact: Take measures to avoid breathing dust, vapors, or mist.[1] Prevent contact with skin and eyes.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Hygiene: Wash hands thoroughly after handling the compound.[1]
C. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
III. Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these guidelines to mitigate environmental contamination and ensure safety.
A. Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb with a non-combustible material like diatomite or universal binders.
-
Cleanup: Carefully collect the spilled material and place it in a suitable container for disposal.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
B. Waste Disposal:
-
Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Do not dispose of the material down the drain or into the environment.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
